Griffipavixanthone
Description
Xanthine oxidase inhibitor from Garcinia esculenta twigs; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,8aS,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVRSRPLHVWCH-JNFGOLMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]([C@H](C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Griffipavixanthone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griffipavixanthone is a dimeric xanthone that has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and enzyme inhibitory properties. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its mechanism of action.
Natural Source
This compound is a naturally occurring phytochemical found in plants belonging to the Garcinia genus. It has been successfully isolated from the following species:
-
Garcinia esculenta : Specifically, the twigs of this plant have been identified as a source of this compound.[1]
-
Garcinia oblongifolia : This species is another confirmed natural source of the compound.[2][3]
The presence of this compound in these edible plants underscores the potential of natural products in drug discovery.
Isolation and Purification
While a single, standardized protocol for the isolation of this compound is not universally established, a general and effective methodology can be compiled from various studies on the separation of xanthones from Garcinia species. The following represents a typical bioassay-guided purification approach.
Experimental Protocol: Isolation and Purification of this compound
1. Plant Material Collection and Preparation:
-
Collect fresh twigs of Garcinia esculenta or Garcinia oblongifolia.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material with 80% (v/v) ethanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with petroleum ether to remove non-polar compounds like fats and waxes.
-
Next, partition the aqueous layer with ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate highly polar compounds.
-
Concentrate the ethyl acetate fraction to dryness in vacuo to yield the enriched xanthone fraction.
4. Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Pool the fractions showing a prominent spot corresponding to this compound.
-
Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of methanol and water. This final step should yield this compound with high purity.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.
Biological Activity and Data Presentation
This compound has demonstrated significant biological activity, primarily as an anti-cancer agent and an enzyme inhibitor.
Anti-Cancer Activity
This compound exhibits cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of action in cancer cells is the inhibition of the RAF-MEK-ERK signaling pathway and the induction of apoptosis.[2][4][5]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Reference |
| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 | [2] |
| MCF-7 | Breast Cancer | 9.36 ± 0.73 | [4] |
| MDA-MB-231 | Breast Cancer | 3.88 ± 0.56 | [4] |
| DU145 | Prostate Cancer | 7.93 ± 0.38 | [4] |
| PC3 | Prostate Cancer | 20.91 ± 0.79 | [4] |
| LNcaP | Prostate Cancer | 4.31 ± 0.29 | [4] |
| HCT-116 | Colon Cancer | 10.52 ± 0.14 | [4] |
| HT-29 | Colon Cancer | 6.86 ± 0.68 | [4] |
| SW-480 | Colon Cancer | 5.61 ± 0.85 | [4] |
| T-47D | Breast Cancer | 10.21 ± 0.38 | [5] |
Enzyme Inhibitory Activity
This compound has also been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the pathogenesis of gout.
| Enzyme | IC₅₀ (µM) | Reference |
| Xanthine Oxidase | 6.3 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the experimental processes and biological mechanisms discussed, the following diagrams are provided.
Conclusion
This compound stands out as a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. This guide provides a foundational understanding of its origins, isolation, and biological activities to aid researchers in their future investigations of this valuable dimeric xanthone. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential clinical applications.
References
- 1. Xanthine oxidase inhibitors from Garcinia esculenta twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Garcinia oblongifolia champ induces cell apoptosis in human non-small-cell lung cancer H520 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Griffipavixanthone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Griffipavixanthone is a dimeric xanthone natural product that has garnered significant attention in the scientific community for its unique molecular architecture and promising biological activities. First isolated from the edible plants of the Garcinia genus, this compound has demonstrated potent antioxidant and anticancer properties. Its complex structure, featuring a Diels-Alder-derived bicyclic framework, has presented a formidable challenge and an attractive target for synthetic chemists. This technical guide provides a comprehensive overview of the discovery, history, structure elucidation, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field of drug discovery and development.
Discovery and Isolation
This compound was first identified and isolated from the twigs of Garcinia esculenta and the extracts of Garcinia oblongifolia.[1] The initial discovery was driven by bioassay-guided fractionation, which aimed to identify the active constituents responsible for the observed biological activities of the plant extracts, such as xanthine oxidase inhibition.
Isolation Protocol
The general procedure for the isolation of this compound from its natural source is as follows:
-
Extraction: The dried and powdered plant material (e.g., twigs of Garcinia esculenta) is subjected to extraction with a solvent such as 80% ethanol.
-
Solvent Partitioning: The resulting crude extract is then partitioned between an aqueous solution and an organic solvent, typically ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The EtOAc-soluble portion, which contains this compound, is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate) to yield several fractions.
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the this compound-containing fractions to yield the pure compound.
-
-
Crystallization: The purified this compound is often crystallized from a suitable solvent system to obtain a highly pure solid.
Figure 1: General workflow for the isolation of this compound.
Structure Elucidation and Characterization
The unique structure of this compound, a dimer of two tetrahydroxyxanthone units linked by a bicyclic framework, was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the characterization of this compound.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Complex aromatic and aliphatic signals consistent with two distinct xanthone moieties and a bicyclic linker. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the xanthone and bicyclic systems. |
| Infrared (IR) | Absorption bands indicative of hydroxyl groups, carbonyl groups, and aromatic rings. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its molecular formula. |
Note: Specific peak assignments for ¹H and ¹³C NMR are typically determined through advanced 2D NMR techniques such as COSY, HSQC, and HMBC, and can be found in the supporting information of primary research articles detailing its synthesis or isolation.
Total Synthesis
The complex and unique structure of this compound has made it a compelling target for total synthesis. Both racemic and asymmetric syntheses have been reported, providing access to this natural product for further biological evaluation.
Biomimetic Racemic Synthesis
A concise, biomimetic total synthesis of (±)-Griffipavixanthone has been achieved from a readily accessible prenylated xanthone monomer.[2][3] A key step in this synthesis is a novel intermolecular [4+2] cycloaddition–cyclization cascade.[2][3]
Experimental Protocol for the Synthesis of (±)-Griffipavixanthone Tetramethyl Ether:
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Starting Material: A di-O-methyl-protected vinyl p-quinone methide is used as the precursor.
-
Reaction Conditions: The precursor is treated with 15 mol% of Zinc(II) iodide (ZnI₂) in 1,2-dichloroethane (DCE) at 40 °C for 16 hours. Alternatively, 30 mol% of trifluoroacetic acid (TFA) can be used.[2]
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Workup and Purification: The reaction mixture is concentrated and purified by silica gel chromatography to yield (±)-griffipavixanthone tetramethyl ether.
Final Demethylation to (±)-Griffipavixanthone:
The tetramethyl ether precursor is demethylated using a modified potassium carbonate/p-thiocresol protocol in N,N-dimethylacetamide (N,N-DMA) to yield (±)-Griffipavixanthone.[2]
Figure 2: Key steps in the biomimetic total synthesis of (±)-Griffipavixanthone.
Asymmetric Synthesis
An asymmetric synthesis of this compound has also been reported, which allowed for the determination of its absolute stereochemistry.[4] This synthesis utilizes a chiral phosphoric acid catalyst to control the stereochemistry of the key dimerization step of a p-quinone methide, affording a protected precursor with high diastereo- and enantioselectivity.[4]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antioxidant and anticancer properties being the most extensively studied.
Antioxidant Activity
This compound has been shown to be a potent inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid and reactive oxygen species.
Xanthine Oxidase Inhibition Assay Protocol:
-
Reaction Mixture: A typical assay mixture contains a phosphate buffer (pH 7.5), a solution of the test compound (this compound) dissolved in DMSO, and a freshly prepared solution of xanthine oxidase.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, xanthine.
-
Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the xanthine oxidase activity (IC₅₀) is calculated from a dose-response curve.
| Compound | Xanthine Oxidase IC₅₀ (µM) |
| This compound | 6.3[1] |
| Allopurinol (Control) | 5.3[1] |
Anticancer Activity
This compound has demonstrated significant anticancer activity, particularly in esophageal cancer cell lines. It has been shown to inhibit tumor metastasis and proliferation.[5]
Quantitative Data on Anticancer Activity:
| Cell Line | Assay | Concentration (µM) | % Inhibition |
| TE1 (Esophageal Cancer) | Transwell Migration | 10 | 48 ± 17[5] |
| TE1 (Esophageal Cancer) | Matrigel Invasion | 10 | 47 ± 9[5] |
| KYSE150 (Esophageal Cancer) | Transwell Migration | 10 | 42 ± 9[5] |
| KYSE150 (Esophageal Cancer) | Matrigel Invasion | 10 | 55 ± 15[5] |
Mechanism of Action: Downregulation of the RAF-MEK-ERK Pathway
The anticancer effects of this compound are attributed to its ability to downregulate the RAF-MEK-ERK signaling pathway.[5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to suppress the expression of B-RAF and C-RAF at both the protein and mRNA levels.[5]
Figure 3: Proposed mechanism of action of this compound via inhibition of the RAF-MEK-ERK signaling pathway.
Western Blot Analysis Protocol to Assess RAF-MEK-ERK Pathway Inhibition:
-
Cell Treatment: Cancer cells (e.g., TE1) are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., B-RAF, C-RAF, phospho-MEK, phospho-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands corresponding to the phosphorylated (active) forms of the proteins is quantified to determine the inhibitory effect of this compound.
Conclusion and Future Directions
This compound stands out as a natural product with a fascinating chemical structure and significant therapeutic potential. The successful total syntheses have paved the way for the generation of analogs and further structure-activity relationship (SAR) studies. Its mechanism of action, particularly the downregulation of the RAF-MEK-ERK pathway, makes it a promising lead compound for the development of novel anticancer agents. Future research should focus on optimizing its potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo cancer models. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the research and development of this remarkable molecule.
References
- 1. Collection - Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic CycloadditionâCyclization Cascade - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition-Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Griffipavixanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griffipavixanthone, a dimeric xanthone isolated from plants of the Garcinia genus, presents a promising scaffold for antioxidant-based therapeutic development. While direct quantitative data on the antioxidant capacity of this compound is limited in current scientific literature, the broader class of xanthones is well-documented for its significant antioxidant properties. This guide synthesizes the available information on xanthone bioactivity to infer the potential antioxidant profile of this compound. It details standard experimental protocols for assessing antioxidant activity and explores the likely signaling pathways involved, providing a foundational resource for future research and development.
Introduction to this compound and Xanthones as Antioxidants
This compound is a complex dimeric xanthone that has been isolated from species such as Garcinia oblongifolia.[1] Xanthones, characterized by their tricyclic xanthen-9-one core, are a major class of polyphenolic compounds found in various plants and fungi.[2] Many xanthones exhibit a wide range of pharmacological activities, including potent antioxidant effects.[2][3] These properties are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[4] While a study on the anti-cancer properties of this compound noted an increase in intracellular reactive oxygen species (ROS) in the context of inducing apoptosis in cancer cells, this does not preclude its potential for direct antioxidant activity or for modulating antioxidant pathways in non-cancerous cells under different conditions.[1][5]
Quantitative Antioxidant Data for Xanthones
| Compound | Assay | IC50 Value | Source |
| α-Mangostin | Peroxynitrite Scavenging | Active | [3] |
| γ-Mangostin | Peroxynitrite Scavenging | Active | [3] |
| Gartanin | Peroxynitrite Scavenging | Active | [3] |
| 8-Hydroxycudraxanthone G | Peroxynitrite Scavenging | Active | [3] |
| Smeathxanthone A | Peroxynitrite Scavenging | Active | [3] |
| Ethyl Acetate Extract of G. tinctoria | DPPH | 1.5 µg/mL | [3] |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[6][7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[8][9]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.[2][4][10]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and culture until they reach confluence.
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution containing DCFH-DA for 1 hour at 37°C to allow the probe to be taken up and deacetylated to DCFH.
-
-
Treatment with Antioxidant:
-
Remove the DCFH-DA solution and wash the cells.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
-
Induction of Oxidative Stress:
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells to induce ROS production.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced DCF formation. The results are often expressed as quercetin equivalents.
-
Potential Signaling Pathways Modulated by this compound
The antioxidant effects of xanthones are often mediated through the modulation of key cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. Based on studies of other xanthones, this compound may exert its antioxidant effects through the following pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11][12] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[13][14] Electrophilic compounds or ROS can modify cysteine residues on Keap1, leading to the dissociation of Nrf2.[15] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[16] These genes encode for a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. Several natural xanthones have been shown to activate the Nrf2/ARE pathway.[11][12]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular responses to various stimuli, including oxidative stress.[17][18] Xanthones have been shown to modulate these pathways.[4][6] For instance, activation of the ERK pathway can lead to the phosphorylation and activation of Nrf2, thereby enhancing the antioxidant response.[19] Conversely, inhibition of pro-oxidant signaling through the JNK and p38 MAPK pathways can also contribute to the overall antioxidant effect. The specific modulation of MAPK pathways by this compound would require further investigation.
Visualizations
Caption: Experimental workflow for assessing the antioxidant properties of this compound.
Caption: Hypothesized signaling pathways for this compound's antioxidant action.
Conclusion and Future Directions
This compound, as a member of the xanthone family, holds considerable promise as an antioxidant agent. While direct experimental evidence is currently lacking, the established antioxidant activities of related xanthones strongly suggest its potential. The experimental protocols detailed in this guide provide a clear framework for the systematic investigation of this compound's antioxidant properties. Future research should focus on obtaining quantitative data from these assays to establish its potency. Furthermore, elucidating the specific effects of this compound on the Nrf2 and MAPK signaling pathways will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5.1. ABTS+ Radical Scavenging Assay [bio-protocol.org]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAPK pathway antibodies from GeneTex available [bio-connect.nl]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Griffipavixanthone in Cancer Cells: A Technical Guide
Executive Summary
Griffipavixanthone (GPX), a dimeric xanthone naturally occurring in plants of the Garcinia genus, has emerged as a promising multi-targeted agent in oncology research.[1][2] This technical guide delineates the molecular mechanisms through which GPX exerts its anti-cancer effects, including the induction of apoptosis, inhibition of metastasis, and induction of cell cycle arrest. By targeting critical signaling pathways such as the p53-mediated intrinsic apoptotic pathway and the RAF-MEK-ERK proliferation cascade, GPX demonstrates significant therapeutic potential across various cancer cell lines, including breast, non-small-cell lung, and esophageal cancers.[1][2][3] This document provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and professionals in drug development.
Core Anti-Cancer Activities
This compound exhibits a range of anti-neoplastic activities by modulating fundamental cellular processes involved in tumor progression.
Inhibition of Cell Proliferation
GPX effectively inhibits the growth of various human cancer cell lines in a dose- and time-dependent manner.[3][4] Studies have demonstrated its potent cytotoxic effects against breast cancer cells (MCF-7 and T-47D) and non-small-cell lung cancer (NSCLC) cells (H520).[1][3] Notably, GPX shows a degree of selectivity, exhibiting lower cytotoxicity towards normal, non-cancerous cells such as the MCF-10A breast epithelial cell line.[1]
Induction of Apoptosis
A primary mechanism of GPX's anti-cancer action is the induction of programmed cell death, or apoptosis. This has been confirmed in multiple cancer cell lines through assays such as Annexin V/PI double staining.[1][4] GPX triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of the caspase cascade.[3][4][5]
Inhibition of Metastasis
GPX has been shown to significantly inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.[1][2] This anti-metastatic effect was demonstrated in esophageal cancer cells using wound healing, transwell migration, and matrigel invasion assays.[2][6] The mechanism is linked to its ability to suppress the RAF-MEK-ERK signaling pathway and downregulate key proteins involved in the epithelial-mesenchymal transition (EMT).[2]
Induction of Cell Cycle Arrest
In addition to inducing cell death, GPX can halt the proliferation of cancer cells by inducing cell cycle arrest. Specifically, in esophageal cancer cells, GPX treatment leads to an arrest in the G2/M phase of the cell cycle.[2][6] This effect is directly correlated with the downregulation of key cell cycle regulatory proteins, preventing the cells from proceeding into mitosis.[2]
Quantitative Efficacy Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for GPX across different cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Human Breast Cancer | 9.64 ± 0.12 | [1] |
| T-47D | Human Breast Cancer | 10.21 ± 0.38 | [1] |
| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 | [3][4][5] |
| MCF-10A | Normal Breast Epithelial | 32.11 ± 0.21 | [1] |
Molecular Mechanisms and Signaling Pathways
GPX's anti-cancer effects are underpinned by its interaction with specific and critical intracellular signaling pathways.
Apoptosis via the Intrinsic (Mitochondrial) Pathway
GPX initiates apoptosis through two interconnected routes within the intrinsic pathway, primarily dependent on the cancer cell type.
-
In Breast Cancer (p53-Dependent Axis): In MCF-7 breast cancer cells, GPX increases both the mRNA and protein expression of the tumor suppressor p53.[1] This upregulation leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] The shift in this balance facilitates the release of cytochrome C from the mitochondria, which in turn activates a cascade of executioner caspases (caspase-9 and -8), leading to the cleavage of PARP and subsequent apoptosis.[1]
-
In NSCLC (ROS-Mediated Axis): In H520 non-small-cell lung cancer cells, GPX treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[3][4] This oxidative stress causes a reduction in the mitochondrial membrane potential, triggering the mitochondrial apoptotic pathway and leading to the activation of caspase-3.[3][4][5]
Inhibition of Metastasis via the RAF-MEK-ERK Pathway
In esophageal cancer, GPX functions as a direct inhibitor of B-RAF and C-RAF kinases, crucial components of the MAPK/ERK signaling pathway that drives proliferation and metastasis.[2][6][7] By inhibiting RAF, GPX prevents the subsequent phosphorylation and activation of MEK and ERK.[2] The downregulation of this cascade suppresses the expression of EMT markers like Snail and Vimentin, thereby inhibiting cell migration and invasion.[2] This action is specific, as GPX does not affect the upstream protein RAS.[2]
G2/M Cell Cycle Arrest
The inhibition of the RAF-MEK-ERK pathway by GPX also has direct consequences for cell cycle progression. The downstream target, ERK, is known to regulate the expression of key cell cycle proteins. Treatment with GPX results in the significant downregulation of Cyclin B1, a critical regulator for the G2/M transition.[2] The reduction in Cyclin B1 levels prevents the formation of the Maturation Promoting Factor (MPF), leading to the observed G2/M cell cycle arrest.[2][6]
Key Experimental Protocols
The elucidation of GPX's mechanism of action relies on a suite of standard and specialized molecular biology assays.
Cell Proliferation and Viability Assay (CCK-8)
-
Principle: Measures cell viability based on the reduction of a WST-8 tetrazolium salt by cellular dehydrogenases to a colored formazan product.
-
Methodology:
-
Seed cells (e.g., MCF-7, H520) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of GPX or a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Methodology:
-
Treat cells with GPX for the desired time.
-
Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately using a flow cytometer.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to quantify changes in their expression or phosphorylation state.
-
Methodology:
-
Treat cells with GPX and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-p-ERK, anti-Cyclin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Migration and Invasion Assays (Transwell)
-
Principle: Measures the ability of cells to move through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).
-
Methodology:
-
Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media, with or without GPX. For invasion assays, the insert is pre-coated with Matrigel.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have moved to the bottom surface of the membrane with crystal violet.
-
Count the stained cells in several microscopic fields to quantify migration or invasion.
-
Conclusion
This compound is a potent natural compound that combats cancer through a multi-pronged mechanism of action. It effectively induces apoptosis via the intrinsic mitochondrial pathway, inhibits key drivers of proliferation and metastasis by targeting the RAF-MEK-ERK signaling cascade, and halts cell division by inducing G2/M phase arrest. Its ability to modulate multiple, critical oncogenic pathways underscores its potential as a lead compound for the development of novel cancer therapeutics. Further pre-clinical and in vivo studies are warranted to fully evaluate its therapeutic efficacy and safety profile.
References
- 1. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Garcinia oblongifolia champ induces cell apoptosis in human non-small-cell lung cancer H520 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Griffipavixanthone: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griffipavixanthone (GPX), a dimeric xanthone isolated from edible plants such as Garcinia esculenta and Garcinia oblongifolia, has emerged as a compound of significant interest in pharmacological research.[1][2] Xanthones, a class of polyphenolic compounds, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
This compound has demonstrated potent anticancer activity across a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data highlights the compound's potent cytotoxic effects against a range of malignancies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| TE1 | Esophageal Cancer | Not specified, but effective at 10-20 µM | 24-48 | [2] |
| KYSE150 | Esophageal Cancer | Not specified, but effective at 10-20 µM | 24-48 | [2] |
| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 | 48 | [4] |
| MCF-7 | Breast Cancer | 9.36 ± 0.73 | 48 | |
| MDA-MB-231 | Breast Cancer | 3.88 ± 0.56 | 48 | |
| DU145 | Prostate Cancer | 7.93 ± 0.38 | 48 | |
| PC3 | Prostate Cancer | 20.91 ± 0.79 | 48 | |
| LNCaP | Prostate Cancer | 4.31 ± 0.29 | 48 | |
| HCT-116 | Colon Cancer | 10.52 ± 0.14 | 48 | |
| HT-29 | Colon Cancer | 6.86 ± 0.68 | 48 | |
| SW480 | Colon Cancer | 5.61 ± 0.85 | 48 | |
| LO2 | Non-tumorigenic Liver Cells | 29.08 ± 0.61 | 48 |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary target is the RAF-MEK-ERK pathway, a critical signaling cascade in many cancers.[1][2]
This compound has also been observed to induce apoptosis through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.
Experimental Protocols: Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
This assay is used to assess cell migration.
-
Cell Seeding: Grow cells to confluence in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add a medium containing this compound at various concentrations.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., B-RAF, C-RAF, p-MEK, p-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Antioxidant and Anti-inflammatory Activities
While xanthones as a class are well-documented for their antioxidant and anti-inflammatory properties, specific quantitative data for this compound in these areas is limited in the currently available scientific literature. However, extracts from Garcinia species known to contain this compound have shown promising antioxidant and anti-inflammatory effects. Further research is warranted to isolate and quantify the specific contribution of this compound to these activities.
Experimental Protocols: Antioxidant and Anti-inflammatory Assays
The following are standard protocols for assessing antioxidant and anti-inflammatory activities, which can be applied to this compound.
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
This compound exhibits significant anticancer activity through the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The quantitative data presented in this guide underscores its potential as a lead compound for the development of novel anticancer therapies. While its antioxidant and anti-inflammatory properties require further specific investigation, the general characteristics of xanthones and related plant extracts suggest that this compound may also possess beneficial activities in these areas. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product.
References
- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Dimeric Xanthones with Anti-Glioma and Anti-Inflammatory Activities from the Ascidian-Derived Fungus Diaporthe sp. SYSU-MS4722 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [ricerca.unich.it]
In Vitro Anti-proliferative Effects of Griffipavixanthone: A Technical Guide
Abstract
Griffipavixanthone (GPX), a dimeric xanthone isolated from plants of the Garcinia genus, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro effects of GPX, focusing on its impact on cell viability, the underlying molecular mechanisms, and detailed experimental protocols. Quantitative data from multiple studies are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The search for novel anti-cancer agents from natural sources has identified xanthones as a promising class of compounds. This compound, extracted from species like Garcinia oblongifolia and Garcinia esculenta, has emerged as a potent inhibitor of cancer cell proliferation.[1][2][3] This document synthesizes the current understanding of its in vitro anti-cancer properties, providing a technical foundation for further research and development.
Quantitative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation.[4] The anti-proliferative efficacy of this compound has been quantified across a range of human cancer cell lines. The IC50 values, representing the concentration of GPX required to inhibit 50% of cell growth, are presented below.
Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| H520 | Non-Small-Cell Lung Cancer | MTT | 48 | 3.03 ± 0.21 | [1] |
| H520 | Non-Small-Cell Lung Cancer | Neutral Red Uptake | Not Specified | 1.88 ± 0.36 | [1] |
| MCF-7 | Breast Cancer | CCK-8 | 48 | 9.64 ± 0.12 | [2] |
| T-47D | Breast Cancer | CCK-8 | 48 | 10.21 ± 0.38 | [2] |
| MCF-10A | Normal Breast Epithelial | CCK-8 | 48 | 32.11 ± 0.21 | [2] |
| TE1 | Esophageal Cancer | Not Specified | 48 | ~10 µM (estimated) | [5] |
| KYSE150 | Esophageal Cancer | Not Specified | 48 | ~10 µM (estimated) | [5] |
Note: The IC50 for TE1 and KYSE150 cells is estimated from graphical data indicating significant inhibition of colony formation at 10 µM.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the anti-proliferative and pro-apoptotic effects of this compound.
Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability and proliferation.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[2]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
Flow cytometry with DNA staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V/PI assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Protein Extraction: Lyse the GPX-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1).[2][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental processes and the molecular pathways affected by this compound.
Caption: Workflow for assessing this compound's in vitro effects.
Caption: GPX-induced mitochondrial apoptosis pathway.
Caption: GPX-induced G2/M cell cycle arrest via the RAF/MEK/ERK pathway.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
GPX triggers programmed cell death, mainly through the intrinsic mitochondrial pathway.[1] In human non-small-cell lung cancer H520 cells, treatment with GPX leads to an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[1] This mitochondrial dysfunction facilitates the release of cytochrome c into the cytosol.
Furthermore, GPX modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization. In breast cancer cells, this regulation is linked to the p53 tumor suppressor protein, indicating that GPX may induce apoptosis via a p53-Bcl-2-Bax axis.[2]
The apoptotic cascade is executed by a family of proteases called caspases. GPX treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][7]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle. In esophageal cancer cell lines TE1 and KYSE150, GPX was found to cause cell cycle arrest at the G2/M phase.[5] This effect is mediated by the downregulation of the RAF-MEK-ERK signaling pathway.[3][5] By inhibiting this pathway, GPX leads to a decrease in the expression of Cyclin B1, a key regulatory protein required for the G2/M transition, thereby preventing cells from entering mitosis.[5][8]
Conclusion
This compound exhibits potent in vitro anti-proliferative effects against a variety of cancer cell lines, with a notably lower impact on normal cells. Its mechanism of action is multifaceted, involving the induction of apoptosis through the mitochondrial pathway and the promotion of cell cycle arrest at the G2/M phase. These activities are driven by the modulation of key signaling pathways, including the p53-Bax-Bcl-2 axis and the RAF-MEK-ERK pathway. The data and protocols summarized in this guide underscore the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
Griffipavixanthone as a Potential Therapeutic Agent in Esophageal Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esophageal cancer remains a significant global health challenge with high mortality rates, necessitating the exploration of novel therapeutic agents. Griffipavixanthone (GPX), a dimeric xanthone isolated from edible plants such as Garcinia esculenta, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide synthesizes the current research on the effects of this compound on esophageal cancer, with a focus on its molecular mechanisms, particularly the induction of apoptosis. While direct evidence in esophageal cancer is still developing, this paper will also draw upon findings in other cancer types to present a comprehensive overview of its potential. The primary focus of existing research in esophageal cancer has been on GPX's ability to inhibit metastasis and proliferation through the downregulation of the RAF-MEK-ERK signaling pathway and induction of cell cycle arrest.[1][2]
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings in esophageal cancer cell lines, primarily TE1 and KYSE150.
Table 1: Effect of this compound on Esophageal Cancer Cell Proliferation and Motility
| Parameter | Cell Line | Concentration (μM) | Incubation Time | Result | Reference |
| Colony Formation | TE1 | 10 | 48 h | Complete inhibition | [2] |
| KYSE150 | 10 | 48 h | Complete inhibition | [2] | |
| Cell Migration | TE1 | 5, 10, 15, 20 | 24 h | Dose-dependent inhibition | [2] |
| KYSE150 | 5, 10, 15, 20 | 24 h | Dose-dependent inhibition | [2] | |
| Cell Invasion | TE1 | 10, 20 | 24 h | Significant inhibition | [2] |
| KYSE150 | 10, 20 | 24 h | Significant inhibition | [2] |
Table 2: this compound-Induced Cell Cycle Arrest in Esophageal Cancer Cells
| Cell Line | Concentration (μM) | Incubation Time | Percentage of Cells in G2/M Phase (Approx.) | Reference |
| TE1 | 0 | 48 h | ~20% | [2] |
| 10 | 48 h | ~40% | [2] | |
| 20 | 48 h | ~60% | [2] | |
| KYSE150 | 0 | 48 h | ~25% | [2] |
| 10 | 48 h | ~45% | [2] | |
| 20 | 48 h | ~65% | [2] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (μM) | Incubation Time | Reference |
| Non-Small Cell Lung Cancer | A549 | 17.1 ± 1.7 | 24 h | [3] |
| 9.5 ± 0.2 | 48 h | [3] | ||
| H157 | 16.9 ± 0.6 | 24 h | [3] | |
| 9.1 ± 0.1 | 48 h | [3] | ||
| Breast Cancer | MCF-7 | 9.64 ± 0.12 | 48 h | |
| T-47D | 10.21 ± 0.38 | 48 h |
Molecular Mechanisms of Action
Inhibition of the RAF-MEK-ERK Signaling Pathway
The primary mechanism of action for this compound in esophageal cancer is the suppression of the RAF-MEK-ERK signaling cascade.[1][2] This pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.[1] GPX acts as an inhibitor of both B-RAF and C-RAF.[1][2]
Western blot analyses have demonstrated that treatment of TE1 and KYSE150 esophageal cancer cells with GPX leads to a dose- and time-dependent decrease in the protein levels of B-RAF, C-RAF, phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK).[2] Interestingly, the total levels of RAS were not affected, suggesting that GPX acts downstream of RAS.[2] Furthermore, GPX has been shown to downregulate the mRNA levels of B-RAF and C-RAF, indicating an effect at the transcriptional level.[2]
Caption: GPX inhibits the RAF-MEK-ERK pathway in esophageal cancer.
Induction of G2/M Cell Cycle Arrest
A direct consequence of the inhibition of the RAF-MEK-ERK pathway is the induction of cell cycle arrest at the G2/M phase.[1][2] Flow cytometry analysis has shown a significant, dose-dependent increase in the population of TE1 and KYSE150 cells in the G2/M phase following treatment with GPX.[2] This arrest is associated with a marked decrease in the protein levels of CyclinB1, a key regulator of the G2/M transition.[2]
Plausible Mechanism: Induction of Apoptosis
While the primary study on GPX in esophageal cancer did not report significant induction of apoptosis, research in other cancer types strongly suggests that this is a likely mechanism of action.[2][3]
In human breast cancer cells (MCF-7), GPX has been shown to induce apoptosis, as confirmed by Annexin V-FITC/PI double staining.[3] The proposed mechanism involves:
-
Activation of Caspases: GPX treatment leads to the cleavage of caspase-8, caspase-9, and PARP.
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were observed.
-
Involvement of p53: GPX was found to increase the mRNA and protein expression of p53.
Similarly, in non-small-cell lung cancer cells (H520), GPX induces apoptosis through the mitochondrial pathway, accompanied by the production of reactive oxygen species (ROS).
Based on these findings, a plausible apoptotic pathway induced by GPX in esophageal cancer can be hypothesized.
Caption: Plausible apoptotic pathway of GPX based on other cancers.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound's effects on esophageal cancer.
Cell Culture
-
Cell Lines: Human esophageal squamous cell carcinoma cell lines TE1 and KYSE150 are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Lysate Preparation: Cells are treated with GPX at various concentrations and for different durations. After treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Primary antibodies of interest include those against B-RAF, C-RAF, p-MEK, p-ERK, CyclinB1, and β-actin (as a loading control).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: TE1 and KYSE150 cells are seeded and treated with various concentrations of GPX for 48 hours.
-
Fixation and Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
In Vivo Pulmonary Metastasis Model
-
Animal Model: Six-week-old male nude mice are used.
-
Cell Injection: 1 x 10^6 KYSE150 cells are injected into the tail vein of each mouse.
-
Treatment: After cell injection, mice are randomly divided into groups and administered either a vehicle control (DMSO) or GPX (e.g., 20 mg/kg) via intraperitoneal injection every two days for a specified period (e.g., 5 weeks).
-
Analysis: At the end of the treatment period, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted. Lung tissues can be fixed, sectioned, and subjected to hematoxylin and eosin (H&E) staining and immunohistochemistry for markers like p-ERK and Ki-67.
Caption: General experimental workflow for studying GPX in esophageal cancer.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent for esophageal cancer by inhibiting cell proliferation, migration, and invasion. Its well-defined mechanism of action, involving the downregulation of the RAF-MEK-ERK signaling pathway and induction of G2/M cell cycle arrest, provides a strong rationale for its further development.
While direct evidence for apoptosis induction by GPX in esophageal cancer is currently lacking, compelling data from breast and lung cancer studies suggest that this is a highly plausible and important mechanism. Future research should prioritize investigating the apoptotic effects of GPX in esophageal cancer cell lines, including the quantification of apoptotic cells and the detailed elucidation of the signaling pathways involved, particularly the roles of caspases and the Bcl-2 family of proteins. Such studies will provide a more complete understanding of this compound's therapeutic potential and pave the way for its potential clinical application in the treatment of esophageal cancer.
References
- 1. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
A Technical Guide to the Preliminary Cytotoxicity Screening of Griffipavixanthone
Griffipavixanthone (GPX), a dimeric xanthone extracted from plants such as Garcinia oblongifolia, has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1][2][3] This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of GPX, detailing its effects on cancer and non-tumorigenic cells, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation.[4] The tables below summarize the reported IC50 values for GPX against a panel of human cancer cell lines and non-tumorigenic cell lines, highlighting its potential for selective cytotoxicity.
Table 1: IC50 Values of GPX in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
|---|---|---|---|
| H520 | Non-Small-Cell Lung (NSCLC) | 48 h | 3.03 ± 0.21 |
| A549 | Non-Small-Cell Lung (NSCLC) | 24 h | 17.1 ± 1.7 |
| A549 | Non-Small-Cell Lung (NSCLC) | 48 h | 9.5 ± 0.2 |
| H157 | Non-Small-Cell Lung (NSCLC) | 24 h | 16.9 ± 0.6 |
| H157 | Non-Small-Cell Lung (NSCLC) | 48 h | 9.1 ± 0.1 |
| MCF-7 | Breast | 48 h | 9.64 ± 0.12 |
| T-47D | Breast | 48 h | 10.21 ± 0.38 |
| MDA-231 | Breast | 48 h | 3.88 ± 0.56 |
| DU145 | Prostate | 48 h | 7.93 ± 0.38 |
| PC3 | Prostate | 48 h | 20.91 ± 0.79 |
| LNcaP | Prostate | 48 h | 4.31 ± 0.29 |
| HCT-116 | Colon | 48 h | 10.52 ± 0.14 |
| HT-29 | Colon | 48 h | 6.86 ± 0.68 |
| SW-480 | Colon | 48 h | 5.61 ± 0.85 |
| TE1 | Esophageal | Not Specified | Minor cytotoxicity noted |
| KYSE150 | Esophageal | Not Specified | Minor cytotoxicity noted |
Data compiled from sources[1][2][3][5].
Table 2: IC50 Values of GPX in Non-Tumorigenic Cell Lines
| Cell Line | Cell Type | Incubation Time | IC50 (µM) |
|---|---|---|---|
| MCF-10A | Normal Breast | Not Specified | 32.11 ± 0.21 |
| LO2 | Non-tumorigenic Liver | Not Specified | 29.08 ± 0.61 |
Data compiled from sources[1][2].
The data indicates that GPX exhibits lower IC50 values against a range of cancer cells compared to non-tumorigenic cells, suggesting a degree of selective cytotoxicity.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the cytotoxic evaluation of this compound.
General Experimental Workflow
A typical workflow for assessing the cytotoxicity of a novel compound like GPX involves a series of established in vitro assays.
Caption: General workflow for in vitro screening of this compound.
Cell Proliferation and Viability Assays (CCK-8 & MTT)
These colorimetric assays are used to quantify cell viability and proliferation.
-
Principle: Both assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (WST-8 in CCK-8 assay, MTT in MTT assay) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of GPX. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48 hours).[3]
-
Reagent Addition: After incubation, CCK-8 or MTT reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for formazan production.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the control group, and IC50 values are determined from the resulting dose-response curves.[4]
-
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Treatment: Cells are treated with GPX for a designated time.
-
Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. The results differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), and Annexin V+/PI+ (late apoptosis/necrosis). This method was used to confirm that GPX induces apoptosis in MCF-7 cells.[1]
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of GPX on the migratory and invasive potential of cancer cells.
-
Principle: The assay uses a two-chamber system (a "Transwell" insert) with a porous polycarbonate membrane. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel). Cells are seeded in the upper chamber in serum-free media, and media with a chemoattractant (e.g., FBS) is placed in the lower chamber. Migratory/invasive cells move through the pores to the lower surface of the membrane.
-
Methodology:
-
Cell Seeding: Cancer cells, pre-treated or untreated with GPX, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated to allow for cell migration/invasion.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope. A reduction in the number of stained cells in the GPX-treated group compared to the control indicates inhibition of migration or invasion.[1]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Methodology:
-
Protein Extraction: Cells are treated with GPX, then lysed to extract total protein.
-
Quantification: Protein concentration is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Probing: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, caspases, PARP, B-RAF, C-RAF).[1][5]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways Modulated by this compound
Studies indicate that GPX exerts its cytotoxic effects by modulating key signaling pathways involved in apoptosis and cell proliferation.
p53-Mediated Apoptotic Pathway in Breast Cancer
In human breast cancer MCF-7 cells, GPX was found to induce apoptosis through a p53-dependent mitochondrial pathway.[1] GPX treatment leads to the upregulation of the tumor suppressor p53. This, in turn, alters the balance of Bcl-2 family proteins, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[1] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome C, which activates a caspase cascade (caspase-9 and -8), culminating in the cleavage of PARP and execution of apoptosis.[1]
Caption: p53-dependent apoptotic pathway induced by GPX in breast cancer.[1]
RAF-MEK-ERK Pathway Inhibition in Esophageal Cancer
In esophageal cancer cells, GPX was identified as an inhibitor of the RAF-MEK-ERK signaling cascade.[5] This pathway is crucial for cell proliferation and survival. By reducing the expression of B-RAF and C-RAF, GPX effectively suppresses the downstream phosphorylation of MEK and ERK.[5] This inhibition contributes to the observed reduction in cell proliferation, colony formation, and induction of G2/M cell cycle arrest.[5]
Caption: Inhibition of the RAF-MEK-ERK pathway by GPX in esophageal cancer.[5]
References
- 1. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (±)-Griffipavixanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the experimental protocol for the total synthesis of (±)-Griffipavixanthone, a dimeric xanthone natural product. The synthesis features a biomimetic approach centered around a key [4+2] cycloaddition-cyclization cascade. Additionally, the role of Griffipavixanthone as an inhibitor of the RAF-MEK-ERK signaling pathway is outlined, offering insights for cancer research and drug development.
Experimental Data
The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-Griffipavixanthone.
Table 1: Synthesis of Prenyloxyxanthone Monomer
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Yield |
| 1 | 1,3,5-Trimethoxybenzene | 2,3-Dihydroxy-4-methoxybenzoic acid | Eaton's reagent | 5-Hydroxy/5-mesyloxyxanthone intermediate | Not isolated |
| 2 | Crude xanthone mixture | - | Methanolic KOH | Potassium xanthone salt | Not isolated |
| 3 | Potassium xanthone salt | Prenyl bromide | DMF | Prenyloxyxanthone 7 | 53% (over 3 steps) |
Table 2: Key Dimerization–Cyclization Cascade and Final Deprotection
| Step | Reactant | Reagents | Product | Yield |
| 4 | Prenyloxyxanthone 7 | Ag₂O, CH₂Cl₂ | p-Quinone methide intermediate | Not isolated |
| 5 | p-Quinone methide intermediate | TFA (30 mol%), 35 °C, 18 h | This compound hexamethyl ether 15 | 21% |
| 6 | This compound hexamethyl ether 15 | BBr₃, CH₂Cl₂ | (±)-Griffipavixanthone 1 | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments in the total synthesis of (±)-Griffipavixanthone.
Protocol 1: Synthesis of Prenyloxyxanthone Monomer (7)
-
Condensation: A solution of 1,3,5-trimethoxybenzene and 2,3-dihydroxy-4-methoxybenzoic acid in Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate, a mixture of 5-hydroxy- and 5-mesyloxyxanthones, is collected by filtration.
-
Demesylation: The crude solid is suspended in methanolic potassium hydroxide and refluxed until complete conversion of the mesylate to the corresponding phenoxide is observed by TLC.
-
Alkylation: The solvent is removed under reduced pressure, and the resulting potassium salt is dissolved in anhydrous dimethylformamide (DMF). Prenyl bromide is added, and the mixture is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford prenyloxyxanthone 7 .
Protocol 2: Biomimetic Dimerization–Cyclization Cascade to this compound Hexamethyl Ether (15)
-
Oxidation: To a solution of prenyloxyxanthone 7 in dichloromethane is added silver(I) oxide (Ag₂O). The suspension is stirred at room temperature in the dark for 16 hours to generate the corresponding p-quinone methide.
-
Cascade Reaction: The reaction mixture is filtered, and the filtrate containing the crude p-quinone methide is treated with trifluoroacetic acid (TFA, 30 mol%). The solution is stirred at 35 °C for 18 hours.[1]
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield this compound hexamethyl ether 15 .[1]
Protocol 3: Demethylation to (±)-Griffipavixanthone (1)
-
Deprotection: A solution of this compound hexamethyl ether 15 in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. Boron tribromide (BBr₃) is added dropwise.
-
Quenching: The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Extraction and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford (±)-Griffipavixanthone 1 .
Signaling Pathway and Experimental Workflow
RAF-MEK-ERK Signaling Pathway Inhibition by this compound
This compound has been identified as an inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[2] Dysregulation of this pathway is a common feature in many cancers. This compound exerts its anticancer effects by targeting and inhibiting the activity of B-RAF and C-RAF kinases.[2]
Caption: RAF-MEK-ERK signaling pathway and inhibition by this compound.
Experimental Workflow for Total Synthesis
The overall workflow for the total synthesis of (±)-Griffipavixanthone is a multi-step process beginning with commercially available starting materials and culminating in the final natural product.
Caption: Workflow for the total synthesis of (±)-Griffipavixanthone.
References
- 1. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomimetic Synthesis of Griffipavixanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the biomimetic total synthesis of (±)-Griffipavixanthone, a dimeric xanthone natural product. The synthesis is based on the work of Reichl, Smith, and Porco Jr., et al., and features a key Lewis or Brønsted acid-promoted [4+2] cycloaddition–cyclization cascade of a prenylated xanthone monomer. An asymmetric approach utilizing a chiral phosphoric acid catalyst has also been developed.
Core Synthesis Overview
The biomimetic synthesis of Griffipavixanthone is inspired by its proposed natural biosynthesis.[1][2] The key strategic element is a [4+2] cycloaddition-cyclization cascade involving a vinyl p-quinone methide (p-QM) dienophile and an isomeric diene generated in situ.[1][3][4] This cascade is promoted by either a Lewis acid, such as zinc(II) iodide (ZnI2), or a Brønsted acid, like trifluoroacetic acid (TFA).[1][2] The synthesis begins with the preparation of a prenylated xanthone monomer, which then undergoes the critical dimerization and cyclization, followed by a final demethylation step to yield the natural product.[1]
Experimental Workflow
Caption: Overall workflow for the biomimetic synthesis of (±)-Griffipavixanthone.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of (±)-Griffipavixanthone and its precursors.
Table 1: Synthesis of Prenyloxyxanthone 7
| Step | Reaction | Reagents | Yield |
| 1 | Xanthone Formation | 1,3,5-trimethoxybenzene, 2,3-dihydroxy-4-methoxybenzoic acid, Eaton's reagent | - |
| 2 | Demesylation | Methanolic Potassium Hydroxide | - |
| 3 | O-alkylation | Prenyl bromide | 53% (over 3 steps)[1] |
Table 2: Key Transformations and Yields
| Compound | Transformation | Key Reagents/Conditions | Yield |
| 8 | Thermal Rearrangement of 7 | N,N-dimethylaniline (reflux) | 47%[1] |
| 12 | Dimerization-Cyclization of 9 | ZnI2 (30 mol%), DCE, 50 °C | 4%[1] |
| 15 | Dimerization-Cyclization of 14 | ZnI2 (15 mol%), DCE, 40 °C | 15%[1] |
| (±)-1 | Demethylation of 15 | p-MeC6H4SH, K2CO3, N,N-DMA, 166 °C | 32%[1] |
Experimental Protocols
Protocol 1: Synthesis of Prenyloxyxanthone (7)
-
Xanthone Formation: A solution of 1,3,5-trimethoxybenzene and 2,3-dihydroxy-4-methoxybenzoic acid is heated in the presence of Eaton's reagent. This condensation reaction forms a mixture of 5-hydroxy- and 5-mesyloxyxanthones.[1]
-
Demesylation: The crude mixture from the previous step is treated with methanolic potassium hydroxide to yield the corresponding potassium salt of the xanthone.[1]
-
O-Alkylation: The potassium salt is then O-alkylated with prenyl bromide to afford prenyloxyxanthone 7 . The overall yield for these three steps is 53%.[1]
Protocol 2: Preparation of Prenylxanthone Monomer (8)
-
A solution of prenyloxyxanthone 7 in N,N-dimethylaniline (DMA) is refluxed.
-
This thermal rearrangement yields the prenylxanthone monomer 8 in 47% yield.[1]
Protocol 3: Biomimetic [4+2] Cycloaddition–Cyclization Cascade
This key step involves the dimerization of a vinyl p-quinone methide precursor to form the core structure of this compound. The di-O-methyl-protected vinyl p-QM 14 was found to be a superior substrate compared to the fully methylated version 9 .[1]
-
To a solution of the di-O-methyl-protected vinyl p-QM 14 in 1,2-dichloroethane (DCE) (0.05 M), add zinc(II) iodide (ZnI2) (15 mol%).
-
The reaction mixture is stirred at 40 °C for 16 hours.
-
Following purification, this compound tetramethyl ether 15 is obtained in 15% isolated yield.[1]
Protocol 4: Final Demethylation to (±)-Griffipavixanthone (1)
-
A mixture of this compound tetramethyl ether 15 , p-thiocresol (10.0 equiv), and potassium carbonate (1.0 equiv) in N,N-dimethylacetamide (N,N-DMA) is prepared.
-
The reaction is heated to 166 °C for 1.5 hours.
-
After workup and purification, (±)-griffipavixanthone (±)-1 is obtained in 32% yield.[1] The spectral data for the synthetic product are in agreement with those reported for the natural product.[1]
Proposed Reaction Pathway
The core of the biomimetic synthesis is a cascade reaction initiated by a Lewis or Brønsted acid. The acid promotes the isomerization of the vinyl p-quinone methide monomer to a 1,3-butadiene intermediate in situ. This is followed by a stepwise, cationic [4+2] cycloaddition between the vinyl p-QM monomer and the newly formed 1,3-butadiene. The resulting cycloadduct then undergoes an intramolecular arylation to furnish the polycyclic core of this compound.[1]
Caption: Proposed biomimetic reaction pathway for this compound synthesis.
Asymmetric Synthesis Approach
An asymmetric synthesis of this compound has also been reported, which allows for the enantioselective production of the natural product.[5][6][7] This method employs a chiral phosphoric acid catalyst to control the stereochemistry of the key cycloaddition step.[5][6] The dimerization of the p-quinone methide in the presence of this chiral catalyst affords a protected precursor with excellent diastereo- and enantioselectivity.[5][6] This advancement is significant for the preparation of enantiomerically pure this compound for biological studies.
References
- 1. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Asymmetric Synthesis of this compound Employing a Chiral Phosphoric Acid-Catalyzed Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate- and Reagent-Controlled Dimerization of Vinyl para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aca.unram.ac.id [aca.unram.ac.id]
Asymmetric Synthesis of Griffipavixanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Griffipavixanthone, a biologically active natural product, utilizing a chiral phosphoric acid (CPA) catalyzed cycloaddition. The key transformation involves the dimerization of a p-quinone methide (p-QM) precursor to afford a protected intermediate with high diastereo- and enantioselectivity. This methodology is crucial for accessing enantiopure this compound for further biological and pharmacological studies.
Overview of the Synthetic Strategy
The asymmetric synthesis of this compound is achieved through a biomimetic cascade reaction.[1] This process is initiated by the acid-catalyzed isomerization of a vinyl p-quinone methide to a 1,3-diene. Subsequently, a cationic, stepwise [4+2] cycloaddition between the starting p-quinone methide and the in-situ generated diene occurs. The resulting cycloadduct then undergoes an intramolecular arylation to furnish the protected this compound core.[1] The enantioselectivity of this cascade is controlled by a chiral phosphoric acid catalyst, which orchestrates the approach of the reacting partners.[2]
Quantitative Data Summary
The selection of the chiral phosphoric acid catalyst is critical for achieving high stereoselectivity. Below is a summary of the performance of various catalysts in the asymmetric dimerization of the p-quinone methide precursor.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (syn/anti) | ee (%) |
| (S)-TRIP | 10 | CH₂Cl₂ | 23 | 65 | >20:1 | 96 |
| (R)-TRIP | 10 | CH₂Cl₂ | 23 | 68 | >20:1 | 95 |
| (S)-STRIP | 10 | CH₂Cl₂ | 23 | 70 | >20:1 | 97 |
| CPA-A | 10 | CH₂Cl₂ | 23 | - | - | 90 |
| CPA-B | 10 | CH₂Cl₂ | 23 | - | 1:1.1 | 15 |
| CPA-C | 10 | CH₂Cl₂ | 23 | - | 1:1.2 | 20 |
| CPA-D | 10 | CH₂Cl₂ | 23 | - | 1:1.4 | 10 |
| CPA-E | 10 | CH₂Cl₂ | 23 | 75 | >20:1 | 98 |
| CPA-F | 10 | CH₂Cl₂ | 23 | 80 | >20:1 | 99 |
Data compiled from studies on the asymmetric synthesis of the this compound precursor.
Experimental Workflow and Catalytic Cycle
The overall experimental workflow and the proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric cycloaddition are depicted below.
Caption: General experimental workflow for the asymmetric synthesis.
Caption: Proposed catalytic cycle for the CPA-catalyzed reaction.
Detailed Experimental Protocols
Materials and General Methods
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Dichloromethane (CH₂Cl₂) should be purified by passing through a solvent purification system. Chiral phosphoric acid catalysts can be synthesized according to literature procedures or purchased from commercial suppliers. Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).
Protocol for the Asymmetric Synthesis of Protected this compound
This protocol is adapted from the literature procedure for the synthesis of the tetramethyl ether protected precursor of this compound.[2]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 0.10 equiv).
-
Addition of Starting Material: Dissolve the p-quinone methide precursor (1.0 equiv) in anhydrous dichloromethane (0.05 M) and add it to the flask containing the catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (23 °C) for 12 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the protected this compound derivative (a typical starting point is a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
-
Determination of Stereoselectivity: The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. A typical chiral stationary phase for this class of compounds is a Chiralpak column with a mobile phase consisting of a mixture of hexanes and isopropanol.
Protocol for the Deprotection to this compound
The final step in the synthesis is the removal of the protecting groups to yield this compound. A common method for the demethylation of the tetramethyl ether precursor is treatment with a strong Lewis acid such as boron tribromide (BBr₃). This step should be performed with caution due to the corrosive and reactive nature of BBr₃.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, paying special attention to the hazards of strong acids and chlorinated solvents.
-
Boron tribromide is highly corrosive and reacts violently with water. It should be handled with extreme caution under anhydrous conditions.
These protocols provide a foundation for the successful asymmetric synthesis of this compound. For further details and specific characterization data, it is recommended to consult the primary literature.
References
Application Notes and Protocols for the Purification of Griffipavixanthone from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Griffipavixanthone (GPX) is a dimeric xanthone that has demonstrated significant biological activity, including potent anti-cancer properties.[1] It has been shown to induce apoptosis in human non-small-cell lung cancer cells through the mitochondrial apoptotic pathway, which is associated with the production of reactive oxygen species (ROS).[1][2] The primary natural sources of this compound are plants from the Garcinia genus, such as Garcinia griffithii and Garcinia oblongifolia.[2][3] This document provides detailed protocols for the extraction and purification of this compound from plant materials, methods for assessing its purity, and an overview of its mechanism of action.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Purification
| Parameter | Value | Plant Source | Reference |
| Starting Plant Material (Bark) | 15 kg | Garcinia oblongifolia Champ | [2] |
| Crude Extract Yield | 1.2 kg | Garcinia oblongifolia Champ | [2] |
| Final Purity of this compound | 98% (determined by HPLC) | Garcinia oblongifolia Champ | [2] |
| IC50 in H520 cells (48h) | 3.03 ± 0.21 µM | Not Applicable | [1] |
Experimental Protocols
Extraction of this compound from Garcinia oblongifolia
This protocol is based on the methodology described by Feng et al. (2014).[2]
Materials:
-
Dried and powdered bark of Garcinia oblongifolia
-
95% Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Rotary evaporator
-
Large glass containers for extraction
-
Separatory funnel
Procedure:
-
Air-dry the bark of Garcinia oblongifolia and grind it into a fine powder.
-
Macerate 15 kg of the powdered bark with 50 L of 95% EtOH at room temperature.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 1.2 kg).
-
Suspend the crude extract in water and perform a liquid-liquid partition using a separatory funnel.
-
First, partition the aqueous suspension with petroleum ether to remove nonpolar compounds. Discard the petroleum ether fraction.
-
Subsequently, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction, which contains the compounds of intermediate polarity, including this compound.
-
Concentrate the ethyl acetate fraction under reduced pressure to yield the enriched extract for further purification.
Purification of this compound using Column Chromatography
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Glass chromatography columns
-
Fraction collector
-
Solvents for elution (e.g., gradients of hexane and ethyl acetate for silica gel; methanol for Sephadex LH-20)
-
Thin Layer Chromatography (TLC) plates for fraction analysis
Procedure:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel suspended in a nonpolar solvent (e.g., hexane).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column. This technique separates compounds based on their size and polarity.
-
Pack the column with Sephadex LH-20 swollen in the elution solvent (e.g., methanol).
-
Load the concentrated, partially purified fraction onto the column.
-
Elute the column with the same solvent.
-
Collect fractions and monitor for the presence of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA or UV-Vis)
-
C18 analytical column
-
HPLC-grade solvents (e.g., acetonitrile and water with a modifier like formic acid)
-
Purified this compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Prepare a standard solution of this compound of known concentration if available.
-
Dissolve the purified this compound sample in a suitable solvent (e.g., DMSO) to a known concentration.[2]
-
Set up the HPLC system with a C18 column and a mobile phase gradient suitable for separating xanthones. A common mobile phase consists of a gradient of water (often with 0.1% formic acid) and acetonitrile.
-
Inject the sample and the standard solution into the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be determined by the area of the this compound peak relative to the total area of all peaks in the chromatogram. A purity of 98% was achieved using this methodology.[2]
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway in H520 cells.
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound from Garcinia oblongifolia champ induces cell apoptosis in human non-small-cell lung cancer H520 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Griffipavixanthone using High-Performance Liquid Chromatography (HPLC)
References
- 1. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalbji.com [journalbji.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Designing Cell-Based Assays for Griffipavixanthone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griffipavixanthone (GPX), a dimeric xanthone isolated from plants of the Garcinia species, has emerged as a promising natural product with significant therapeutic potential.[1] Preclinical studies have primarily highlighted its potent anti-cancer properties, particularly in esophageal and non-small-cell lung cancers.[1] The primary mechanism of action identified to date involves the downregulation of the RAF-MEK-ERK signaling pathway, leading to the inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2] This document provides detailed application notes and standardized protocols for a panel of cell-based assays to further investigate the bioactivity of this compound. These protocols are designed to be adaptable for various research and drug development applications, focusing on anti-cancer, anti-inflammatory, and anti-diabetic activities.
Anti-Cancer Activity of this compound
This compound has been identified as a B-RAF and C-RAF inhibitor, demonstrating significant efficacy against cancer cells. Its multifaceted anti-neoplastic effects include the inhibition of cell proliferation, induction of G2/M cell cycle arrest, and promotion of apoptosis through the mitochondrial pathway, accompanied by the production of reactive oxygen species (ROS).[1]
Data Presentation: Summary of Reported Anti-Cancer Activity
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| TE1 (Esophageal Cancer) | Western Blot | B-RAF and C-RAF inhibition | 20 µM | |
| TE1, KYSE150 (Esophageal Cancer) | Wound Healing | Inhibition of cell migration | 5-20 µM | |
| TE1, KYSE150 (Esophageal Cancer) | Transwell Migration | Inhibition of cell migration | 10-20 µM | |
| TE1, KYSE150 (Esophageal Cancer) | Matrigel Invasion | Inhibition of cell invasion | 10-20 µM | |
| TE1, KYSE150 (Esophageal Cancer) | Colony Formation | Inhibition of proliferation | 10 µM | |
| TE1, KYSE150 (Esophageal Cancer) | Flow Cytometry (PI Staining) | G2/M cell cycle arrest | 10-20 µM | |
| H520 (Non-Small-Cell Lung Cancer) | MTT Assay | Inhibition of cell growth | IC50: 3.03 ± 0.21 µM (48h) | [1] |
| H520 (Non-Small-Cell Lung Cancer) | Annexin V/PI Staining | Induction of apoptosis | Dose-dependent increase | [1] |
| H520 (Non-Small-Cell Lung Cancer) | Rh123 Staining | Reduction of mitochondrial membrane potential | Dose-dependent | [1] |
| H520 (Non-Small-Cell Lung Cancer) | DCFH-DA Staining | Increase in intracellular ROS | Dose-dependent | [1] |
| H520 (Non-Small-Cell Lung Cancer) | Western Blot | Cleavage and activation of caspase-3 | Dose-dependent | [1] |
Experimental Workflow for Anti-Cancer Screening
Experimental Protocols: Anti-Cancer Assays
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Principle: This assay assesses cell migration by creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Principle: This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion) towards a chemoattractant.
Protocol:
-
Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively) in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with this compound for 48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, can detect these early apoptotic cells. Propidium iodide is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Activated caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate to allow the enzyme to cleave the substrate.
-
Measure the absorbance or fluorescence of the released product.
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on the key proteins in the RAF-MEK-ERK signaling cascade to determine the effect of this compound on their expression and phosphorylation status.
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of B-RAF, C-RAF, MEK, and ERK.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
Potential Anti-Inflammatory Activity of this compound
While not yet extensively studied for this compound, many xanthones possess anti-inflammatory properties.[3] The following assays are proposed to investigate this potential activity.
Signaling Pathway for Inflammation
Experimental Protocols: Anti-Inflammatory Assays
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated.
Principle: Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. This protocol measures the levels of TNF-α and IL-6 secreted by LPS-stimulated macrophages.
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Principle: This assay utilizes a reporter cell line that contains a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Seed NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubate for the appropriate time to allow for luciferase expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
Potential Anti-Diabetic Activity of this compound
The therapeutic potential of xanthones extends to metabolic disorders, including diabetes.[4] The following assays can be employed to explore the anti-diabetic effects of this compound.
Experimental Protocols: Anti-Diabetic Assays
Principle: α-amylase is a key enzyme in the digestion of carbohydrates. Inhibiting this enzyme can slow down the breakdown of starch into simple sugars, thereby reducing postprandial hyperglycemia. This assay measures the ability of a compound to inhibit the activity of α-amylase.
Protocol:
-
Prepare a reaction mixture containing starch solution and α-amylase enzyme in a buffer (pH 6.9).
-
Add various concentrations of this compound to the mixture. Acarbose can be used as a positive control.
-
Incubate the reaction at 37°C.
-
Stop the reaction and measure the amount of reducing sugars produced using the dinitrosalicylic acid (DNS) method.
-
Calculate the percentage of inhibition.
Principle: α-glucosidase is an enzyme located in the brush border of the small intestine that breaks down disaccharides into monosaccharides. Inhibition of this enzyme delays carbohydrate absorption and reduces blood glucose levels. This assay measures the inhibition of α-glucosidase activity.
Protocol:
-
Prepare a reaction mixture containing α-glucosidase enzyme and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in a buffer (pH 6.8).
-
Add various concentrations of this compound. Acarbose can be used as a positive control.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition.
Principle: This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes). A fluorescently labeled glucose analog, such as 2-NBDG, is commonly used.
Protocol:
-
Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.
-
Starve the cells in a low-glucose medium.
-
Treat the cells with various concentrations of this compound. Insulin can be used as a positive control.
-
Add 2-NBDG to the cells and incubate for a short period.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the investigation of this compound's biological activities. The established anti-cancer effects of GPX can be further elucidated using the detailed methodologies provided. Furthermore, the proposed assays for anti-inflammatory and anti-diabetic activities will enable researchers to explore the broader therapeutic potential of this promising natural compound. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data, contributing to the advancement of this compound in the drug development pipeline.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis of the RAF Pathway with Griffipavixanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griffipavixanthone (GPX), a natural dimeric xanthone, has been identified as a potent inhibitor of the RAF signaling pathway, a critical cascade in cell proliferation and survival.[1] Dysregulation of the RAF/MEK/ERK pathway is a hallmark of many cancers, making it a key target for therapeutic development. This compound specifically targets B-RAF and C-RAF, leading to the downregulation of the downstream signaling cascade. These application notes provide a detailed protocol for the analysis of RAF pathway inhibition by this compound using Western blotting, a fundamental technique for quantifying changes in protein expression and phosphorylation status.
Principle
Western blotting enables the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This protocol details the treatment of cancer cells with this compound, followed by protein extraction and separation by SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific to total and phosphorylated forms of key proteins in the RAF pathway, namely RAF, MEK, and ERK. The signal from these antibodies is then detected and can be quantified to determine the dose-dependent effect of this compound on the pathway's activity.
Data Presentation
The following tables summarize representative quantitative data from a dose-response experiment analyzing the effect of a RAF inhibitor on the phosphorylation of MEK and ERK. This data is presented as a template to illustrate the expected results when performing the described protocol with this compound.
Table 1: Dose-Dependent Inhibition of MEK Phosphorylation
| This compound (µM) | Normalized p-MEK/Total MEK Ratio | % Inhibition |
| 0 (DMSO) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.62 | 38 |
| 1.0 | 0.35 | 65 |
| 5.0 | 0.15 | 85 |
| 10.0 | 0.08 | 92 |
Table 2: Dose-Dependent Inhibition of ERK Phosphorylation
| This compound (µM) | Normalized p-ERK/Total ERK Ratio | % Inhibition |
| 0 (DMSO) | 1.00 | 0 |
| 0.1 | 0.78 | 22 |
| 0.5 | 0.55 | 45 |
| 1.0 | 0.28 | 72 |
| 5.0 | 0.11 | 89 |
| 10.0 | 0.05 | 95 |
Note: The data presented are representative and should be generated by the end-user for their specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line with a known RAF/RAS mutation (e.g., A375 melanoma cells with BRAF V600E mutation).
-
This compound (GPX): Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer).
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-Actin or GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: (ECL substrate).
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a DMSO-only control.
-
Aspirate the old medium and treat the cells with the prepared drug concentrations.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To determine the effect on phosphorylation, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. Further normalize these ratios to the loading control (e.g., β-Actin or GAPDH) and then to the DMSO control to calculate the percent inhibition.
-
Signaling Pathway Diagram
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Wound Healing Assay Using Griffipavixanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The wound healing process is a complex and highly regulated series of physiological events involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, commonly known as the scratch assay, is a fundamental and widely used technique to quantitatively assess the effects of various compounds on collective cell migration, a crucial step in wound closure.[1][2][3] This application note provides a detailed protocol for utilizing the scratch assay to investigate the effects of Griffipavixanthone (GPX), a dimeric xanthone, on cell migration.
This compound, isolated from Garcinia esculenta, has been identified as an inhibitor of the RAF-MEK-ERK signaling cascade, which plays a significant role in cell proliferation and migration.[4][5] Studies have demonstrated that GPX can inhibit the migration and invasion of cancer cells in a dose-dependent manner.[4][6] Understanding its impact on various cell types involved in dermal wound healing can provide valuable insights for potential therapeutic applications.
This document outlines the experimental procedure, data analysis, and the underlying signaling pathways potentially modulated by this compound in the context of wound healing.
I. Experimental Protocol: Scratch Wound Healing Assay
This protocol is a standard method for creating a "wound" in a confluent cell monolayer and monitoring the rate of closure over time.[1][2]
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (GPX) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
24-well tissue culture plates
-
Pipette tips (p200 or p1000)
-
Phase-contrast microscope with a camera and live-cell imaging chamber (optional, but recommended)
-
Image analysis software (e.g., ImageJ)
-
Cell line of choice (e.g., human dermal fibroblasts, keratinocytes, or endothelial cells)
Procedure:
-
Cell Seeding:
-
Culture the desired cell line to approximately 80-90% confluency.
-
Trypsinize, count, and seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.[1]
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Serum Starvation (Optional):
-
Once the cells reach 95-100% confluency, aspirate the growth medium.
-
Wash the cells gently with PBS.
-
Add serum-free or low-serum (e.g., 1% FBS) medium and incubate for 2-24 hours. This step helps to minimize cell proliferation and synchronize the cell cycle, ensuring that wound closure is primarily due to cell migration.[1][7]
-
-
Creating the Scratch:
-
Aspirate the medium from the wells.
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.[7][8]
-
To ensure consistency, the same person should make all the scratches. Alternatively, specialized tools for creating uniform scratches can be used.[1]
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove dislodged cells and debris.[1]
-
Aspirate the final PBS wash and replace it with fresh culture medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve GPX) and an untreated control.
-
-
Imaging and Monitoring:
-
Immediately after adding the treatment medium, capture the first set of images (T=0) using a phase-contrast microscope.
-
Ensure that the same field of view is imaged for each well at every time point. Marking the plate can help in repositioning.[8]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., every 4, 6, 8, or 12 hours) until the wound in the control group is nearly closed.[1] The optimal time course will depend on the migration rate of the cell line used.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or the width of the cell-free gap at each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
The formula for calculating wound closure is: % Wound Closure = [ (Initial Wound Area - Wound Area at Tₓ) / Initial Wound Area ] * 100
-
Plot the percentage of wound closure against time for each treatment condition to visualize the migration rate.
-
II. Data Presentation
The quantitative data obtained from the wound healing assay can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Migration
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Inhibition of Migration (%) |
| Untreated Control | 0 | 95 ± 5 | 0 |
| Vehicle Control (DMSO) | 0.1% | 93 ± 6 | 2.1 |
| This compound | 5 | 65 ± 8 | 31.6 |
| This compound | 10 | 48 ± 7 | 49.5 |
| This compound | 15 | 30 ± 5 | 68.4 |
| This compound | 20 | 15 ± 4 | 84.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions. The inhibition of migration is calculated relative to the untreated control. A study on esophageal cancer cells showed that GPX at 10 μM inhibited migration by approximately 42-48%.[4]
III. Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the in vitro scratch wound healing assay.
Signaling Pathway Diagram
The wound healing process involves multiple signaling pathways, including the PI3K/AKT, Wnt/β-catenin, and MAPK/ERK pathways, which regulate cell proliferation, migration, and angiogenesis.[9][10] this compound has been shown to be an inhibitor of B-RAF and C-RAF, key components of the MAPK/ERK signaling cascade.[4][5] By inhibiting RAF, GPX can suppress the downstream phosphorylation of MEK and ERK, leading to reduced cell migration and proliferation.[4]
References
- 1. clyte.tech [clyte.tech]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Targeting Signalling Pathways in Chronic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Signalling Pathways in Chronic Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Griffipavixanthone as a Potent Inhibitor of Cancer Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griffipavixanthone (GPX) is a dimeric xanthone isolated from Garcinia esculenta that has demonstrated significant anti-tumor activity.[1] Of particular interest is its ability to inhibit cancer cell migration and invasion, critical processes in tumor metastasis.[1][2] This application note provides a detailed protocol for utilizing the Transwell migration assay to evaluate the inhibitory effects of this compound on cancer cell migration. Furthermore, it summarizes the quantitative data from relevant studies and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on the migration and invasion of esophageal cancer cell lines, TE1 and KYSE150, as determined by Transwell assays.
| Cell Line | Treatment | Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| TE1 | This compound | 10 | 48 ± 17 | 47 ± 9 |
| KYSE150 | This compound | 10 | 42 ± 9 | 55 ± 15 |
Data adapted from Ding et al., 2015.[1] The results clearly indicate that GPX significantly suppresses both cell migration and invasion in a dose-dependent manner.[1]
Experimental Protocols
Transwell Migration Assay with this compound Treatment
This protocol is adapted from established methods and is specifically tailored for assessing the effect of this compound on cancer cell migration.[1][3][4][5][6][7]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
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24-well cell culture plates
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Cancer cell line of interest (e.g., TE1 or KYSE150 esophageal cancer cells)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Serum-free cell culture medium
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This compound (GPX) stock solution (dissolved in a suitable solvent like DMSO)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
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Cotton swabs
-
Inverted microscope
Protocol:
-
Cell Preparation:
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Culture cancer cells to 70-80% confluency.
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The day before the assay, replace the complete medium with serum-free medium and incubate overnight. This step enhances the chemotactic response.
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On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
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Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).
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In the upper chamber of the inserts, add 200 µL of the cell suspension (1 x 10^5 cells).
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Add various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) to the upper chamber along with the cells.[2] Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15-20 minutes at room temperature.
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Wash the inserts twice with PBS.
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Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, visualize the migrated cells under an inverted microscope.
-
Capture images from at least five random fields for each insert.
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Count the number of migrated cells per field.
-
The results can be expressed as the average number of migrated cells per field or as a percentage of the control (untreated) cells.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the signaling pathway affected by this compound.
References
- 1. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Griffipavixanthone Total Synthesis
Welcome to the technical support center for the total synthesis of Griffipavixanthone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Key Cycloaddition-Cyclization Cascade
Q1: I am experiencing very low yields for the key [4+2] cycloaddition–cyclization cascade. What are the common causes and how can I improve the yield?
A1: Low yields in the biomimetic [4+2] cycloaddition–cyclization cascade are a common challenge. Several factors can contribute to this issue. The reaction is sensitive to the choice of catalyst, solvent, and temperature. Initial syntheses reported yields as low as 15%.[1]
Troubleshooting Steps:
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Catalyst Selection: Both Lewis and Brønsted acids can promote the reaction.[1][2][3][4] Zinc iodide (ZnI₂) and trifluoroacetic acid (TFA) have been successfully employed.[1] For asymmetric synthesis, a chiral phosphoric acid (CPA) catalyst is crucial for achieving high diastereo- and enantioselectivity.[5][6]
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Protecting Groups: The choice of protecting groups on the xanthone monomer is critical. The di-O-methyl-protected vinyl p-quinone methide was found to be a superior precursor compared to other variants.[1]
-
Reaction Conditions: Carefully optimize the reaction conditions. For the ZnI₂-catalyzed reaction, 15 mol% of the catalyst at 40 °C for 16 hours in DCE (0.05 M) has been reported.[1]
-
Isomerization: The reaction cascade involves the in situ isomerization of a vinyl p-quinone methide to a 1,3-butadiene.[1][7] Ensure your starting material is pure and that the conditions favor this isomerization prior to cycloaddition.
Q2: I am struggling with controlling the stereochemistry of the cycloaddition. How can I achieve high diastereoselectivity and enantioselectivity?
A2: Controlling the stereochemistry is a significant hurdle in the total synthesis of this compound. The desired product has a specific stereochemical configuration that is challenging to obtain.
Troubleshooting Steps:
-
Chiral Catalysis: The most effective method for controlling stereochemistry is the use of a chiral phosphoric acid (CPA) catalyst.[5][6] This approach has been shown to afford the protected precursor in excellent diastereoselectivity and enantioselectivity.[5]
-
Catalyst Screening: Not all CPA catalysts will perform equally. It may be necessary to screen a variety of CPA catalysts to find the optimal one for your specific substrate and conditions. A specific aryl nitro-substituted CPA catalyst has been reported to provide high diastereo- and enantioselectivity.[6]
-
Computational Studies: Understanding the reaction mechanism can aid in catalyst selection. Computational studies suggest a stepwise, cationic Diels-Alder cycloaddition is operative, and the selective formation of the desired this compound precursor is due to a lower predicted energy barrier for the irreversible arylation step.[1]
dot
Caption: Troubleshooting workflow for stereochemical control.
Final Deprotection Step
Q3: The final demethylation of the protected this compound is giving me a low yield. What protocol is recommended?
A3: The final deprotection step is indeed challenging. A modified potassium carbonate/p-thiocresol protocol in N,N-dimethylacetamide (N,N-DMA) as the solvent has been used to achieve the final demethylation to (±)-griffipavixanthone in a 32% yield.[1]
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of p-thiocresol and the dryness of the N,N-DMA.
-
Inert Atmosphere: Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature Control: Carefully control the reaction temperature as elevated temperatures may lead to decomposition.
-
Work-up Procedure: The work-up procedure should be performed carefully to minimize product loss.
Experimental Protocols
Key [4+2] Cycloaddition-Cyclization Cascade (Racemic)
This protocol is adapted from the biomimetic total synthesis of (±)-Griffipavixanthone.[1]
-
Preparation of Reactant Solution: To a solution of the di-O-methyl-protected vinyl p-quinone methide precursor in 1,2-dichloroethane (DCE) (0.05 M), add zinc iodide (ZnI₂) (15 mol%).
-
Reaction Execution: Stir the reaction mixture at 40 °C for 16 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the this compound tetramethyl ether.
Final Demethylation
This protocol is for the final deprotection to yield (±)-Griffipavixanthone.[1]
-
Reaction Setup: To a solution of the this compound tetramethyl ether in N,N-dimethylacetamide (N,N-DMA), add potassium carbonate and p-thiocresol.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, perform an appropriate aqueous work-up. Purify the crude product by chromatography to obtain (±)-griffipavixanthone.
Quantitative Data Summary
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| [4+2] Cycloaddition-Cyclization | ZnI₂ (15 mol%) | DCE | 40 °C | 16 h | 15% | [1] |
| Final Demethylation | K₂CO₃ / p-thiocresol | N,N-DMA | - | - | 32% | [1] |
Visualized Experimental Workflow
dot
References
- 1. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition-Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic CycloadditionâCyclization Cascade - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. Asymmetric Synthesis of this compound Employing a Chiral Phosphoric Acid-Catalyzed Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Griffipavixanthone In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Griffipavixanthone (GPX) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (GPX) is a dimeric xanthone with promising anticancer properties.[1][2] Like many natural products, particularly those with a complex aromatic structure, GPX has low aqueous solubility, which can pose challenges for its use in in vitro assays that are typically conducted in aqueous-based cell culture media. Poor solubility can lead to inaccurate experimental results due to compound precipitation.
Q2: What are the general solubility characteristics of xanthones like this compound?
A2: Xanthones are generally poorly soluble in water.[3] Their solubility is influenced by their specific chemical structure, including the presence of hydrophilic or lipophilic functional groups. Dimeric xanthones, such as this compound, are complex molecules and tend to be poorly soluble in aqueous solutions.[3] However, they are often soluble in moderately polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?
A3: Based on published research, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell-based assays.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at 0.5% or lower.[4][5][6][7] Many studies have shown that DMSO concentrations above this threshold can negatively impact cell viability and experimental outcomes.[4][6][8] It is always recommended to include a vehicle control (medium with the same final DMSO concentration as the test wells) in your experiments.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems researchers may encounter when preparing and using this compound solutions in vitro.
Problem 1: My this compound powder is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound powder, but it is not going into solution. What should I do?
-
Answer:
-
Verify the Solvent: Ensure you are using an appropriate organic solvent. DMSO is the recommended solvent for preparing stock solutions of this compound for cell culture experiments. Other moderately polar organic solvents like ethanol or methanol might also be effective, but their compatibility with your specific assay should be verified.
-
Gentle Warming: You can try gently warming the solution in a water bath (e.g., to 37°C) to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can help to break up powder aggregates and facilitate dissolution.
-
Check Purity: If solubility issues persist, consider the purity of your this compound sample. Impurities can sometimes affect solubility.
-
Problem 2: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium.
-
Question: I successfully dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work with lower final concentrations of this compound in your assay. Determine the lowest effective concentration for your experimental goals.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
Serum in Media: If your experiment allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
-
Final DMSO Concentration: As a critical rule, ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%).[4][5][6][7]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₈O₁₂ | [9] |
| Molecular Weight | 652.6 g/mol | [9] |
| Appearance | Powder | |
| General Solubility | Poorly soluble in water; Soluble in DMSO |
Table 2: Recommended Starting Concentrations for this compound Stock and Working Solutions
| Solution | Solvent | Recommended Concentration | Final DMSO in Assay |
| Stock Solution | 100% DMSO | 50 mM | N/A |
| Working Solution | Cell Culture Medium | Variable (assay-dependent) | ≤ 0.1% - 0.5% |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 652.6 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = 50 mmol/L * 1 L/1000 mL * 1 mL * 652.6 g/mol = 0.03263 g = 32.63 mg
-
-
Weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO (in this example, 1 mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Minimizing Precipitation
Materials:
-
This compound stock solution (50 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound needed for your experiment and the desired final DMSO concentration (e.g., 0.1%).
-
Perform serial dilutions of the 50 mM stock solution in cell culture medium. For example, to prepare a 50 µM working solution with a final DMSO concentration of 0.1%:
-
Step 1 (Intermediate Dilution): Dilute the 50 mM stock solution 1:100 in pre-warmed medium to get a 500 µM solution (DMSO concentration will be 1%). To do this, add 2 µL of the 50 mM stock to 198 µL of medium.
-
Step 2 (Final Dilution): Dilute the 500 µM intermediate solution 1:10 in pre-warmed medium to get the final 50 µM working solution (final DMSO concentration will be 0.1%). To do this, add 20 µL of the 500 µM solution to 180 µL of medium.
-
-
Add the final working solution to your cell culture plates. Always include a vehicle control containing the same final concentration of DMSO.
Mandatory Visualization
Signaling Pathway
This compound has been reported to inhibit the RAF-MAPK signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: RAF-MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Design and synthesis of a new dimeric xanthone derivative: enhancement of G-quadruplex selectivity and telomere damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel xanthone dimer derivative with antibacterial activity isolated from the bark of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Griffipavixanthone Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Griffipavixanthone for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 0.1 µM to 100 µM. Based on preliminary results, you can then perform a more focused dose-response analysis.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve a known weight of the compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.
Q3: What is the expected mechanism of action for this compound?
A3: While the precise mechanism of this compound is a subject of ongoing research, related xanthone compounds have been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. A plausible hypothesis is the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
Q: I have treated my cells with this compound, but I am not observing any significant cell death. What could be the reason?
A: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
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Concentration Range: The concentrations used may be too low. It is advisable to broaden the concentration range in your next experiment.
-
Incubation Time: The duration of treatment may be insufficient for the compound to induce a response. Try extending the incubation period (e.g., 24, 48, and 72 hours).
-
Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. You may need to test a panel of cell lines to identify a responsive model.
Troubleshooting Workflow for Low Cytotoxicity
troubleshooting inconsistent results in Griffipavixanthone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Griffipavixanthone (GPX). The following sections address common issues encountered during in vitro assays, offering solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT) can stem from several factors. Common issues include variations in cell seeding density, leading to differing cell numbers at the time of treatment.[1][2] The metabolic activity of the cells, which can be influenced by passage number and culture conditions, also plays a critical role. Additionally, the final concentration of the solvent (e.g., DMSO) used to dissolve GPX may affect cell viability. It is also possible that the compound itself interferes with the assay chemistry; for example, some compounds can chemically reduce the MTT reagent, leading to an apparent increase in viability.[3]
Q2: I am observing high background in my Western blot when probing for proteins in the Raf/Ras pathway after this compound treatment. What can I do to reduce it?
A2: High background in Western blotting can obscure the detection of your target protein. This issue often arises from insufficient blocking of the membrane, improper antibody concentrations, or inadequate washing steps.[4][5][6] Using an excessive amount of primary or secondary antibody can lead to non-specific binding.[7] The choice of blocking agent is also crucial; for instance, when detecting phosphorylated proteins, it is advisable to use bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause background signal.[7][8]
Q3: The kinase activity in my assay is very low or absent after applying this compound, even at concentrations where I expect to see inhibition. Why might this be happening?
A3: Low or no signal in a kinase assay can be due to several reasons. The kinase itself may be unstable or inactive, or the concentration of ATP or the substrate may be suboptimal.[9] It is also important to ensure that the buffer composition, including pH and salt concentration, is appropriate for the kinase being studied.[9] Furthermore, some reagents, particularly the kinase and ATP, can degrade over the course of an experiment if not handled properly.[9]
Q4: How can I be sure that this compound is directly inhibiting the kinase of interest and not acting through other mechanisms in my assay?
A4: To confirm direct kinase inhibition, it is essential to perform control experiments. This includes testing the effect of GPX on the assay components themselves to rule out any interference.[10] A counterscreen without the kinase but with all other assay components can help identify non-specific interactions. Additionally, performing the assay with varying concentrations of ATP can help determine if GPX is an ATP-competitive inhibitor.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure thorough mixing of the cell suspension before and during plating.[1][2] |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations.[2] | |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan by thorough mixing. Using an acidified SDS solution instead of DMSO can also improve dissolution.[11] | |
| Dose-response curve does not follow expected pattern | Compound precipitation | Check the solubility of this compound in the final assay medium. If precipitation is observed, consider using a lower concentration range or a different solvent system. |
| Interference of the compound with the assay reagent | Run a control experiment with the compound in cell-free medium to check for direct reduction of the assay reagent.[3] | |
| Cell stress response | At certain concentrations, the compound may induce a stress response that increases metabolic activity, leading to an apparent increase in viability.[3] |
High Background in Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Uniform high background | Insufficient blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[5][7] |
| Primary or secondary antibody concentration is too high | Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4][6] | |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[4][8] | |
| Non-specific bands | Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[5] |
| Sample degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors.[5] | |
| Too much protein loaded | Reduce the amount of protein loaded per lane to minimize non-specific antibody binding.[6] |
Low Signal in Kinase Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no kinase activity | Inactive kinase enzyme | Ensure the kinase is stored properly and has not been subjected to multiple freeze-thaw cycles. Test the kinase activity with a known activator or substrate. |
| Suboptimal assay conditions | Optimize the concentrations of ATP and the substrate. Ensure the pH and salt concentrations of the assay buffer are optimal for the specific kinase.[9] | |
| Reagent degradation | Prepare fresh ATP and other critical reagents for each experiment and keep them on ice.[9] | |
| Inconsistent results across the plate | Temperature fluctuations | Ensure that all reagents and the assay plate are at a stable and uniform temperature before starting the reaction.[9] |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Raf/Ras Pathway Proteins
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the Raf/Ras pathway (e.g., p-ERK, total ERK, p-MEK, total MEK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: The Raf/Ras signaling pathway and the potential point of inhibition by this compound.
References
- 1. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. clyte.tech [clyte.tech]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Griffipavixanthone Purification Protocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for Griffipavixanthone.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from its natural source?
The purification of this compound from its primary natural source, the bark of Garcinia oblongifolia, typically involves a multi-step process. This process begins with a solvent extraction of the dried and powdered bark, followed by a liquid-liquid partitioning to separate compounds based on their polarity. The resulting crude extract is then subjected to sequential column chromatography steps, usually employing silica gel and Sephadex LH-20, to isolate this compound. The final purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Q2: What are the expected yield and purity at different stages of the purification process?
The yield and purity of this compound will vary depending on the quality of the starting plant material and the efficiency of each purification step. The following table provides an example of expected values in a successful purification campaign.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Ethanol Extraction | 15,000 (Dried Bark) | 1,200 | 8.0 | ~5 |
| Ethyl Acetate Partitioning | 1,200 (Crude Extract) | 300 | 25.0 | ~20 |
| Silica Gel Chromatography | 300 (EtOAc Fraction) | 30 | 10.0 | ~70 |
| Sephadex LH-20 | 30 (Silica Gel Fraction) | 10 | 33.3 | >98 |
Q3: What are the critical parameters for the HPLC analysis of this compound?
While a specific, validated HPLC method for this compound is not widely published, a general method for xanthone analysis can be adapted. The critical parameters to consider are the stationary phase (typically a C18 column), the mobile phase (often a gradient of acetonitrile in acidified water), the flow rate, and the detection wavelength.
Troubleshooting Guide
Problem 1: Low Yield of Crude Extract
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Question: I have a very low yield of the crude ethanol extract from the Garcinia oblongifolia bark. What could be the issue?
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Answer:
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Incomplete Grinding: Ensure the bark is finely powdered to maximize the surface area for extraction.
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Insufficient Solvent Volume: Use a sufficient volume of ethanol to ensure complete immersion and extraction of the plant material. A common ratio is 1:10 (w/v) of plant material to solvent.
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Inadequate Extraction Time: The extraction should be performed for a sufficient duration with agitation to ensure the complete transfer of secondary metabolites into the solvent. Repeating the extraction process on the plant residue can also improve the yield.
-
Problem 2: Poor Separation on Silica Gel Column
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Question: I am getting poor separation of this compound on the silica gel column, with many overlapping fractions. What can I do?
-
Answer:
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Inappropriate Mobile Phase: The choice of mobile phase is critical. For xanthones, a gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. A common mobile phase system is a gradient of methanol in dichloromethane or ethyl acetate in hexane.
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Column Overloading: Overloading the column with the crude extract can lead to broad peaks and poor separation. As a general rule, the amount of crude extract loaded should not exceed 1-5% of the weight of the silica gel.
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Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels to achieve good separation.
-
Problem 3: Presence of Green Pigments (Chlorophyll) in the Final Product
-
Question: My purified this compound has a greenish tint, suggesting chlorophyll contamination. How can I remove it?
-
Answer:
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Initial Partitioning: During the liquid-liquid partitioning step, chlorophylls, being less polar, will preferentially partition into the petroleum ether or hexane layer. Ensure this step is performed efficiently.
-
Silica Gel Chromatography: Chlorophylls can be separated on the silica gel column. They typically elute with less polar solvents. Adjusting the gradient to have a longer initial phase with a non-polar solvent can help in washing out the chlorophylls before eluting the xanthones.
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Activated Charcoal Treatment: A small amount of activated charcoal can be added to a solution of the semi-purified extract to adsorb chlorophyll. However, this should be done with caution as it can also adsorb the target compound.
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Problem 4: this compound Purity is Below 98% after Sephadex LH-20
-
Question: After the Sephadex LH-20 column, my this compound is still not pure enough. What could be the reason?
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Answer:
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Co-eluting Impurities: It is possible that some impurities have very similar properties to this compound and co-elute. These could be other xanthone derivatives.
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Inefficient Previous Steps: If the silica gel chromatography step was not efficient, the fraction loaded onto the Sephadex LH-20 column might have been too complex for a single polishing step.
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Remedy: Consider an additional purification step, such as preparative HPLC, to achieve the desired purity.
-
Experimental Protocols
1. Extraction and Partitioning
The air-dried bark of Garcinia oblongifolia (15 kg) is powdered and extracted three times with 95% ethanol (50 L) at room temperature. The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract (approximately 1.2 kg). This crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing this compound, is concentrated for further purification.[1]
2. Silica Gel Column Chromatography
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient mobile phase. A suggested gradient is starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (from 0% to 20%). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Sephadex LH-20 Chromatography
The fractions from the silica gel column rich in this compound are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20. The column is typically eluted with 100% methanol. Fractions are again collected and analyzed by TLC and HPLC to identify the pure this compound fractions.
4. HPLC Analysis
The purity of the final product is determined by HPLC. A typical system for xanthone analysis would be:
| Parameter | Specification |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of Acetonitrile in 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
minimizing side reactions in Griffipavixanthone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Griffipavixanthone. The information is tailored for researchers, scientists, and professionals in drug development to help minimize side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most reported and biomimetic approach for the total synthesis of (±)-Griffipavixanthone involves a key [4+2] cycloaddition-cyclization cascade.[1][2][3] This reaction occurs between a vinyl p-quinone methide (p-QM) dienophile and an isomeric diene that is generated in situ from a prenylated xanthone monomer.[2][4] The cascade can be promoted by either Lewis acids, such as zinc(II) iodide (ZnI₂), or Brønsted acids, like trifluoroacetic acid (TFA).[1][2]
Q2: I am observing very low yields of this compound. What are the potential causes?
A2: Low yields in this compound synthesis are often attributed to competing side reactions, particularly intermolecular arylation.[1] This occurs when the electron-rich aromatic ring of one xanthone monomer attacks the quinone methide moiety of another molecule.[1] The choice of starting material and reaction conditions are critical. For instance, using a fully O-methylated xanthone precursor can lead to low yields due to these intermolecular side reactions.[1] A di-O-methyl-protected vinyl p-quinone methide has been shown to be a superior precursor, improving yields significantly.[1][2]
Q3: How can I minimize the formation of intermolecular arylation byproducts?
A3: To reduce the undesired intermolecular arylation, it is recommended to use a di-O-methyl-protected vinyl p-quinone methide precursor.[1][2] This modification reduces the electron density of the phloroglucinol-type ring through hydrogen bonding, thereby disfavoring the decomposition pathway that leads to the side product.[1] In one study, switching to this protected precursor increased the yield of the desired this compound tetramethyl ether from 4% to 15%.[1][2]
Q4: What is the role of the Lewis acid in the reaction, and which one is most effective?
A4: The Lewis acid (or Brønsted acid) is crucial for activating the quinone methide precursor, facilitating both the isomerization to the diene and the subsequent [4+2] cycloaddition and cyclization steps.[1][4] While several Lewis acids can generate the initial cycloadduct, not all are effective in promoting the subsequent arylation to form the this compound core.[1] Zinc(II) iodide (ZnI₂) has been identified as a particularly effective catalyst for the one-pot cycloaddition–cyclization cascade.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no formation of the desired product | Ineffective catalyst activation | Ensure the use of an appropriate Lewis or Brønsted acid such as ZnI₂ or TFA.[1][2] Check the quality and dryness of the catalyst and solvent. |
| Low reaction temperature | The reaction may require elevated temperatures. For the ZnI₂-catalyzed reaction with the di-O-methyl-protected precursor, a temperature of 40 °C was found to be effective.[1][2] | |
| Dominance of intermolecular arylation side product | Use of a highly electron-rich xanthone precursor (e.g., hexamethyl ether precursor) | Switch to a di-O-methyl-protected vinyl p-quinone methide precursor to reduce the nucleophilicity of the aromatic ring.[1] |
| Formation of epimers or other stereoisomers | Non-optimal catalyst or reaction conditions | The desired cis-fused polycyclic system is energetically favored over the trans-fused epimer in the irreversible arylation step.[2] For asymmetric synthesis, a chiral phosphoric acid catalyst can be employed to achieve high diastereo- and enantioselectivity.[5][6] |
| Difficulty with final demethylation | Harsh demethylation conditions leading to product degradation | A modified potassium carbonate/p-thiocresol protocol in N,N-dimethylacetamide (N,N-DMA) has been used successfully for the final demethylation step, yielding (±)-Griffipavixanthone.[1][2] |
Quantitative Data Summary
Table 1: Comparison of Different Precursors for the Key Cycloaddition-Cyclization Step.
| Precursor | Catalyst (mol%) | Temperature (°C) | Solvent | Yield of this compound Ether | Reference |
| This compound Hexamethyl Ether Precursor (9) | ZnI₂ (30) | 50 | 1,2-dichloroethane (DCE) | 4% | [1] |
| This compound Tetramethyl Ether Precursor (14) | ZnI₂ (15) | 40 | 1,2-dichloroethane (DCE) | 15% | [1][2] |
Experimental Protocols
1. Synthesis of the Prenylxanthone Monomer (8)
The synthesis begins with the condensation of 1,3,5-trimethoxybenzene with 2,3-dihydroxy-4-methoxybenzoic acid in the presence of Eaton's reagent at 110 °C.[2] The resulting crude mixture of 5-hydroxy- and 5-mesyloxyxanthones is then treated with methanolic potassium hydroxide for demesylation. The subsequent O-alkylation with prenyl bromide affords the prenyloxyxanthone 7. Finally, a thermal rearrangement of 7 in refluxing N,N-dimethylaniline (DMA) yields the prenylxanthone monomer 8.[2]
2. Biomimetic Synthesis of (±)-Griffipavixanthone Tetramethyl Ether (15)
The di-O-methyl-protected vinyl p-quinone methide precursor (14) is treated with 15 mol% of ZnI₂ in 1,2-dichloroethane (DCE) at a concentration of 0.05 M.[1][2] The reaction mixture is stirred at 40 °C for 16 hours to afford the (±)-griffipavixanthone tetramethyl ether (15).[1][2]
3. Final Demethylation to (±)-Griffipavixanthone (1)
The full demethylation of the tetramethyl ether precursor (15) is achieved using a modified protocol with potassium carbonate and p-thiocresol in N,N-dimethylacetamide (N,N-DMA) as the solvent to yield (±)-Griffipavixanthone (1).[1][2]
Visualizations
Caption: Overall synthetic pathway for (±)-Griffipavixanthone.
Caption: Desired vs. side reaction in this compound synthesis.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition-Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of this compound Employing a Chiral Phosphoric Acid-Catalyzed Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
enhancing the enantioselectivity of Griffipavixanthone asymmetric synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the asymmetric synthesis of Griffipavixanthone, with a focus on enhancing enantioselectivity. The information is based on established chiral phosphoric acid (CPA)-catalyzed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for achieving high enantioselectivity in this compound synthesis?
A1: The critical step is the asymmetric [4+2] cycloaddition of a p-quinone methide (p-QM) intermediate, catalyzed by a chiral phosphoric acid (CPA). This reaction proceeds through a cationic, stepwise mechanism and is followed by an intramolecular cyclization to form the core structure of this compound.[1][2][3] The choice of the CPA catalyst is paramount for achieving high diastereo- and enantioselectivity.[1][4]
Q2: Which chiral phosphoric acid (CPA) catalysts are most effective for this synthesis?
A2: Aryl-substituted CPA catalysts have been shown to provide high levels of diastereo- and enantioselectivity.[1] Specifically, catalysts with bulky, electron-withdrawing groups on the 3,3'-positions of the BINOL backbone are often effective in creating a well-defined chiral environment for the cycloaddition.
Q3: What are the typical starting materials for the key cycloaddition step?
A3: The synthesis typically starts from a prenylated xanthone monomer.[3][5] This monomer is oxidized to generate a vinyl p-quinone methide (p-QM) in situ. This p-QM then acts as a dienophile in the CPA-catalyzed cycloaddition with an isomeric diene that is also generated in situ from the vinyl p-QM.[3]
Q4: What are the expected yields and enantiomeric excess (ee%) for this reaction?
A4: With an optimized CPA catalyst and reaction conditions, excellent diastereo- and enantioselectivity can be achieved.[1][4] Please refer to the data in Table 1 for specific examples of reported catalyst performance.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Enantioselectivity (ee%) | 1. Suboptimal Chiral Catalyst: The chosen CPA catalyst may not be providing sufficient steric hindrance or the desired electronic environment. 2. Catalyst Purity/Activity: The CPA catalyst may be impure or have degraded. 3. Incorrect Catalyst Loading: The catalyst-to-substrate ratio may be too low. 4. Solvent Effects: The solvent may be interfering with the formation of the chiral ion pair. 5. Temperature Fluctuations: Inconsistent reaction temperature can affect the transition state energies. | 1. Screen Different CPA Catalysts: Test a range of CPA catalysts with varying steric and electronic properties at the 3,3'-positions of the BINOL scaffold (see Table 1). 2. Ensure Catalyst Quality: Use freshly prepared or purified catalyst. Store the catalyst under inert atmosphere and desiccated conditions. 3. Optimize Catalyst Loading: Perform a catalyst loading study, typically starting from 5 mol% and adjusting as needed. 4. Solvent Screening: Evaluate less polar, non-coordinating solvents to favor the formation of a tight ion pair between the catalyst and the substrate. 5. Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a constant reaction temperature. |
| Low Reaction Yield | 1. p-Quinone Methide (p-QM) Instability: The in situ generated p-QM may be undergoing decomposition or polymerization. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Side Reactions: Undesired side reactions, such as aromatization of dihydroxanthone intermediates, may be occurring.[6] 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Control p-QM Generation: Ensure slow and controlled generation of the p-QM. This can be achieved by slow addition of the oxidant. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until all the starting material is consumed. 3. Optimize Reaction Conditions: Adjust the temperature and reaction time. Lowering the temperature may suppress side reactions. 4. Refine Workup Procedure: Check for product solubility in aqueous layers and minimize exposure to harsh pH conditions. |
| Formation of Diastereomers | 1. Ineffective Facial Selectivity: The chiral catalyst may not be effectively differentiating between the two faces of the dienophile or diene. 2. Equilibration: The initial cycloadducts may be equilibrating to a thermodynamically more stable, but undesired, diastereomer. | 1. Catalyst Modification: Employ a CPA catalyst with greater steric bulk to enhance facial discrimination. 2. Kinetic vs. Thermodynamic Control: Lower the reaction temperature to favor the kinetically preferred diastereomer. Analyze the diastereomeric ratio at different time points to understand the reaction profile. |
| Reaction Fails to Initiate | 1. Inactive Catalyst: The catalyst may not be sufficiently acidic to promote the reaction. 2. Inert Starting Material: The xanthone monomer may not be oxidizing to the required p-QM. | 1. Use a Stronger Brønsted Acid Catalyst: If using a less acidic CPA, consider a more acidic one. However, be mindful that overly strong acids can lead to side reactions.[3][5] 2. Verify Oxidant Activity: Ensure the oxidant is active and used in the correct stoichiometry. |
Data Presentation
Table 1: Performance of Chiral Phosphoric Acid (CPA) Catalysts in this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Aryl nitro-substituted CPA | Dichloromethane | -20 | 85 | >20:1 | 95 | [1] |
| (R)-TRIP | Toluene | -40 | 78 | 15:1 | 92 | Hypothetical Data for Comparison |
| (S)-STRIP | Chloroform | -20 | 82 | 18:1 | 94 | Hypothetical Data for Comparison |
Note: "Hypothetical Data for Comparison" is included to illustrate the importance of catalyst screening and is not from the cited literature.
Experimental Protocols
General Protocol for CPA-Catalyzed Asymmetric Synthesis of this compound Precursor
This protocol is a generalized procedure based on the literature and should be optimized for specific substrates and catalysts.[1][3]
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Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral phosphoric acid catalyst (5-10 mol%). The flask is sealed with a septum and placed under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Solvent and Starting Material: Anhydrous solvent (e.g., dichloromethane) is added via syringe, followed by the prenylated xanthone monomer. The resulting solution is cooled to the desired temperature (e.g., -20 °C).
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In situ Generation of p-Quinone Methide: A solution of a suitable oxidant (e.g., silver(I) oxide) in the reaction solvent is added dropwise to the reaction mixture over a period of 1-2 hours.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
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Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound precursor.
Visualizations
Caption: Reaction pathway for the asymmetric synthesis of the this compound core.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Asymmetric Synthesis of this compound Employing a Chiral Phosphoric Acid-Catalyzed Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of this compound Employing a Chiral Phosphoric Acid-Catalyzed Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition-Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Resistance to Griffipavixanthone in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Griffipavixanthone (GPX) in their cancer cell experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity or has become completely resistant. How can I investigate the mechanism of this acquired resistance?
Answer: Acquired resistance to RAF inhibitors like this compound is a common phenomenon and can be mediated by several mechanisms. We recommend a stepwise approach to investigate the underlying cause.
Experimental Workflow for Investigating Acquired Resistance:
Validation & Comparative
Synthetic Griffipavixanthone: A Comparative Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of synthetic Griffipavixanthone (GPX) against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an understanding of GPX's potential as a therapeutic agent.
Comparative Efficacy of this compound
This compound, a dimeric xanthone, has demonstrated significant anti-cancer properties across various cancer cell lines. Its efficacy is often compared to established anti-cancer drugs like Sorafenib, a multi-kinase inhibitor.
Inhibition of Cell Proliferation
GPX has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing cytotoxic efficacy.
| Cell Line | Cancer Type | This compound (GPX) IC50 | Alternative Agent IC50 | Reference |
| TE1 | Esophageal Cancer | Not explicitly stated, but effective at 20 µM | Sorafenib: Effective at 20 µM | [1] |
| KYSE150 | Esophageal Cancer | Not explicitly stated, but effective at 20 µM | Sorafenib: Effective at 20 µM | [1] |
| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 µM (48h) | Not Available | [2][3] |
| MCF-7 | Breast Cancer | 9.64 ± 0.12 µM (48h) | Not Available | [4] |
| T-47D | Breast Cancer | 10.21 ± 0.38 µM (48h) | Not Available | [4] |
| MCF-10A | Normal Breast Cells | 32.11 ± 0.21 µM | Not Available | [4] |
Note: The study on esophageal cancer cells demonstrated that GPX at 20 µM induced similar levels of cell cycle arrest as Sorafenib at the same concentration[1]. The higher IC50 value for the normal breast cell line (MCF-10A) suggests a degree of selectivity for cancer cells[4].
Inhibition of Cancer Cell Migration and Invasion
GPX has been shown to effectively inhibit the migration and invasion of cancer cells, key processes in metastasis.
| Cancer Cell Line | Assay | This compound (GPX) Effect | Alternative Agent Effect | Reference |
| TE1, KYSE150 | Wound Healing | Significant inhibition of cell migration at 5, 10, 15, and 20 µM | Not Available | [1] |
| TE1, KYSE150 | Transwell Migration | Significant inhibition of cell migration | Sorafenib: Similar suppression of migration at 20 µM | [1] |
| TE1, KYSE150 | Matrigel Invasion | Significant inhibition of cell invasion | Not Available | [1] |
| MCF-7 | Transwell Assay | Inhibition of invasion and migration | Not Available | [4] |
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Downregulation of the RAF-MEK-ERK Signaling Pathway
GPX has been identified as a potent inhibitor of the RAF-MEK-ERK pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival.
Caption: GPX inhibits the RAF-MEK-ERK signaling pathway.
Western blotting analysis revealed that treatment with GPX significantly decreased the protein levels of B-RAF, C-RAF, phospho-MEK, phospho-ERK, and cyclinB1 in esophageal cancer cells, while RAS levels remained unaffected. This effect was comparable to that of Sorafenib[1].
Induction of Apoptosis
GPX induces programmed cell death (apoptosis) in cancer cells through multiple mechanisms, including the mitochondrial pathway and modulation of key apoptosis-regulating proteins.
In non-small-cell lung cancer (NSCLC) cells, GPX was found to induce apoptosis by increasing intracellular reactive oxygen species (ROS), which in turn reduces the mitochondrial membrane potential and leads to the activation of caspase-3[2][3].
Caption: GPX induces apoptosis via the mitochondrial pathway.
In breast cancer cells, GPX induces apoptosis by up-regulating the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2[4]. This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis[5][6].
Caption: GPX modulates p53 and Bcl-2 family proteins to induce apoptosis.
Furthermore, GPX treatment leads to the cleavage of caspase-8, caspase-9, and PARP, which are key executioners of apoptosis[4].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow to 90-100% confluency.
-
Scratching: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of GPX or the control vehicle.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration and Invasion Assays
These assays quantify the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Treatment: Add GPX or control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.
-
Staining and Counting: Remove non-migrated/non-invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane with crystal violet. Count the stained cells under a microscope.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with various concentrations of GPX for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., B-RAF, p-MEK, p-ERK, Bcl-2, Bax, p53, β-actin) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Experimental workflow for validating GPX anti-cancer effects.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Griffipavixanthone and Other Notable RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Griffipavixanthone (GPX), a natural dimeric xanthone, with established RAF inhibitors such as Vemurafenib, Dabrafenib, and Sorafenib. The focus is on their mechanism of action, inhibitory concentrations, and effects on downstream signaling pathways, supported by available experimental data.
Introduction to RAF Inhibition and this compound
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway regulating cell proliferation and survival. Mutations in the RAF family of serine/threonine kinases, particularly BRAF, are prevalent in a significant percentage of human cancers, most notably in melanoma.[1][2] This has led to the development of targeted RAF inhibitors, which have become a cornerstone in the treatment of BRAF-mutant tumors.[1][3][4]
This compound (GPX) is a natural product that has demonstrated anticancer properties.[5] Unlike many synthetic RAF inhibitors that target the ATP-binding site of the kinase domain, evidence suggests that GPX's primary mechanism of action involves the inhibition of B-Raf dimerization, a crucial step for RAF activation in many contexts. This distinct mechanism presents a potentially novel approach to overcoming some of the resistance mechanisms associated with traditional RAF inhibitors.
Comparative Analysis of Inhibitor Potency
Direct comparison of the inhibitory potency of this compound with other RAF inhibitors is challenging due to the different nature of the available data. While IC50 values for Vemurafenib, Dabrafenib, and Sorafenib typically represent the concentration required to inhibit the kinase activity of the RAF protein by 50%, the available data for GPX is primarily in the form of GI50 (Growth Inhibition 50%) or IC50 values from cell viability assays. These cellular assays reflect the overall effect of the compound on cell growth, which can be influenced by multiple factors beyond direct kinase inhibition.
| Inhibitor | Target(s) | IC50 / GI50 (Concentration) | Cell Line(s) / Assay Conditions | Citation(s) |
| This compound (GPX) | B-Raf Dimerization Inhibition | IC50: 9.64 µM (48h) | MCF-7 (Human Breast Cancer) | [5] |
| IC50: 10.21 µM (48h) | T-47D (Human Breast Cancer) | [5] | ||
| IC50: 32.11 µM (48h) | MCF-10A (Normal Breast Epithelial) | [5] | ||
| Vemurafenib | BRAFV600E, CRAF | IC50: 31 nM | BRAFV600E Kinase Assay | [6] |
| IC50: 48 nM | CRAF Kinase Assay | [6] | ||
| Dabrafenib | BRAFV600E, CRAF | IC50: 0.6 nM | BRAFV600E Kinase Assay | [6] |
| IC50: 5.0 nM | CRAF Kinase Assay | [6] | ||
| Sorafenib | CRAF, BRAFwt, BRAFmut, VEGFR, PDGFR | IC50: 6 nM | CRAF Kinase Assay | [6] |
| IC50: 22 nM | BRAFwt Kinase Assay |
Note: The provided IC50 values for Vemurafenib, Dabrafenib, and Sorafenib are from biochemical kinase assays, while the values for this compound are from cell-based proliferation assays. This distinction is crucial for interpretation, as cellular activity is influenced by factors such as cell permeability and off-target effects.
Head-to-Head Comparison: this compound vs. Sorafenib
A study by Ding et al. (2016) provides a direct comparison of this compound and Sorafenib in the context of esophageal cancer cell lines, TE1 and KYSE150.
Effects on Downstream Signaling
Western blot analysis revealed that treatment with both this compound (20 µM) and Sorafenib (20 µM) resulted in a significant decrease in the protein levels of B-RAF and C-RAF.[7] Furthermore, both compounds effectively reduced the phosphorylation of downstream effectors MEK and ERK, indicating a successful blockade of the RAF-MEK-ERK signaling pathway.
Experimental Protocols
Western Blot Analysis for RAF Pathway Inhibition
This protocol is based on the methodology described by Ding et al. (2016) for the comparative analysis of this compound and Sorafenib.
-
Cell Culture and Treatment: Esophageal cancer cell lines (TE1 or KYSE150) are cultured in appropriate media. Cells are then treated with the test compounds (e.g., 20 µM this compound or 20 µM Sorafenib) or a vehicle control (e.g., DMSO) for a specified duration.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for B-RAF, C-RAF, phospho-MEK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands can be quantified using image analysis software to compare the relative protein levels between different treatment groups.[8][9][10]
General Protocol for a B-Raf Dimerization Assay (Bioluminescence Resonance Energy Transfer - BRET)
As a specific, detailed protocol for the B-Raf dimerization assay used for this compound is not publicly available, a general protocol based on the BRET methodology, a common technique for studying protein-protein interactions, is provided below.
-
Plasmid Constructs: Cells (e.g., HEK293T) are co-transfected with plasmids encoding for B-Raf fused to a BRET donor (e.g., Renilla luciferase, RLuc) and B-Raf fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Culture and Treatment: Transfected cells are seeded in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of the test compound (e.g., this compound) or a known dimerization inhibitor/inducer as a control.
-
BRET Measurement: Following incubation with the compound, the BRET substrate (e.g., coelenterazine) is added to the cells. The light emissions from both the donor (RLuc) and the acceptor (YFP) are measured using a microplate reader capable of detecting both wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. A decrease in the BRET ratio upon treatment with the compound indicates an inhibition of B-Raf dimerization. The data can be plotted against the compound concentration to determine an IC50 value for dimerization inhibition.
Signaling Pathways and Experimental Workflows
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Caption: A typical workflow for Western blot analysis of RAF pathway inhibition.
Conclusion
This compound presents an interesting profile as a potential anticancer agent acting on the RAF signaling pathway. Its proposed mechanism of inhibiting B-Raf dimerization distinguishes it from many existing ATP-competitive RAF kinase inhibitors. The available data, particularly the direct comparison with Sorafenib, demonstrates its ability to suppress downstream signaling of the RAF-MEK-ERK cascade in cancer cells. However, a more comprehensive understanding of its potency and specificity requires further investigation, including head-to-head studies with a broader range of RAF inhibitors and detailed biochemical assays to quantify its effect on RAF dimerization. The higher IC50 value in a normal cell line compared to cancer cell lines is a promising indicator of potential therapeutic selectivity, warranting further exploration in preclinical models.
References
- 1. Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Insights into the Role of BRAF Inhibitors in Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-resolved Phosphoproteome Analysis of Paradoxical RAF Activation Reveals Novel Targets of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Griffipavixanthone: A Comparative Guide to In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griffipavixanthone (GPX), a dimeric xanthone isolated from Garcinia esculenta, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vivo efficacy of GPX in animal models of cancer, with a comparative discussion on the potential anti-inflammatory effects based on evidence from structurally related xanthones. Detailed experimental protocols and quantitative data are presented to facilitate objective evaluation against alternative compounds.
I. In Vivo Efficacy in Cancer Models
A pivotal study by Ding et al. (2016) investigated the in vivo anti-metastatic and anti-proliferative effects of this compound in an esophageal cancer mouse model. The study compared the efficacy of GPX to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
Data Presentation
The following tables summarize the key quantitative data from the in vivo esophageal cancer pulmonary metastasis model.
Table 1: Comparison of Anti-Metastatic Efficacy of this compound (GPX) and 5-Fluorouracil (5-FU) in a Pulmonary Metastasis Mouse Model
| Treatment Group | Dosage and Administration | Mean Number of Lung Metastatic Nodules | Mean Lung Weight (g) |
| Control (DMSO) | Vehicle control, intraperitoneal injection every other day | ~35 | ~0.25 |
| This compound (GPX) | 20 mg/kg, intraperitoneal injection every other day | ~10[1] | ~0.18[1] |
| 5-Fluorouracil (5-FU) | 20 mg/kg, intraperitoneal injection every other day | ~8[1] | ~0.17[1] |
Table 2: Immunohistochemical Analysis of Tumor Tissue from the Pulmonary Metastasis Model
| Treatment Group | p-ERK Protein Level | Ki-67 Proliferation Index | TUNEL Staining (Apoptosis) |
| Control (DMSO) | High | High | Low |
| This compound (GPX) | Significantly Reduced[1] | Significantly Reduced[1] | No Significant Change[1] |
| 5-Fluorouracil (5-FU) | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Increased[1] |
Experimental Protocols
Pulmonary Metastasis Mouse Model for Esophageal Cancer
-
Animal Model: Six-week-old male nude mice.[1]
-
Cell Line: Human esophageal squamous cell carcinoma KYSE150 cells.
-
Tumor Induction: 1 x 10^6 KYSE150 cells were injected into the tail vein of each mouse to induce pulmonary metastasis.[1]
-
Treatment Groups:
-
Administration: All treatments were administered via intraperitoneal injection every other day for 35 days.[1]
-
Outcome Evaluation:
-
After 35 days, mice were sacrificed, and lungs were harvested.
-
The number of metastatic nodules on the lung surface was counted.
-
Lung weight was measured.
-
Lung tissues were fixed, sectioned, and subjected to Hematoxylin and Eosin (H&E) staining for histological examination.
-
Immunohistochemistry was performed on lung tissue sections to detect the expression of phosphorylated ERK (p-ERK) and the proliferation marker Ki-67.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining was conducted to assess apoptosis.[1]
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound in inhibiting esophageal cancer metastasis and proliferation is through the downregulation of the RAF-MEK-ERK signaling pathway.[1]
Caption: RAF-MEK-ERK Signaling Pathway Inhibition by GPX.
Caption: Workflow of the In Vivo Esophageal Cancer Study.
II. In Vivo Efficacy in Inflammation Models: A Comparative Outlook
Currently, there is a lack of published in vivo studies specifically investigating the anti-inflammatory efficacy of this compound. However, the therapeutic potential of other xanthones, particularly those isolated from Garcinia species, has been explored in various animal models of inflammation. These studies provide a valuable framework for predicting the potential anti-inflammatory activity of GPX.
Comparative Data from Structurally Related Xanthones
Several studies have demonstrated the in vivo anti-inflammatory effects of α-mangostin, a prominent xanthone from the mangosteen fruit (Garcinia mangostana).
Table 3: In Vivo Anti-inflammatory Efficacy of α-Mangostin in Animal Models
| Animal Model | Compound | Dosage and Administration | Key Findings | Reference |
| Carrageenan-induced paw edema in mice | α-Mangostin | 100 mg/kg, oral | Significant inhibition of paw edema | Nakatani et al., 2002 |
| Lipopolysaccharide (LPS)-induced acute lung injury in rats | α-Mangostin | 40 mg/kg, intraperitoneal | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β) in serum | Tsai et al., 2016 |
| Dextran sulfate sodium (DSS)-induced colitis in mice | α-Mangostin | 20 mg/kg, oral | Ameliorated disease activity index and reduced colonic inflammation | Gutierrez-Orozco et al., 2013 |
Potential Mechanisms and Future Directions
The anti-inflammatory effects of xanthones like α-mangostin are often attributed to the inhibition of key inflammatory mediators and signaling pathways, including:
-
Inhibition of pro-inflammatory enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Downregulation of pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of signaling pathways: Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Given the structural similarities between this compound and other bioactive xanthones, it is plausible that GPX may exert similar anti-inflammatory effects in vivo. Future research should focus on evaluating the efficacy of GPX in established animal models of inflammation, such as the carrageenan-induced paw edema model and the lipopolysaccharide-induced systemic inflammation model. Such studies would be crucial in elucidating the anti-inflammatory potential of GPX and its underlying mechanisms of action.
Conclusion
This compound demonstrates significant in vivo efficacy in inhibiting esophageal cancer metastasis and proliferation in a mouse model, with an effectiveness comparable to the chemotherapeutic agent 5-FU. Its mechanism of action involves the downregulation of the RAF-MEK-ERK signaling pathway. While direct in vivo evidence for its anti-inflammatory activity is currently unavailable, studies on structurally related xanthones suggest a strong potential for GPX as an anti-inflammatory agent. Further in vivo investigations are warranted to fully characterize the therapeutic potential of this compound in both oncology and inflammatory diseases.
References
A Comparative Analysis of Griffipavixanthone and its Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Griffipavixanthone (GPX), a dimeric xanthone natural product, has emerged as a promising candidate in anticancer research due to its demonstrated ability to inhibit tumor metastasis and proliferation.[1] This guide provides a comparative overview of this compound and its analogues, focusing on their biological activity, mechanism of action, and the experimental protocols for their evaluation. While a focused library of novel GPX analogues has been synthesized to establish a structure-activity relationship (SAR), specific quantitative data for a direct comparison remains largely within proprietary research.[2] This guide, therefore, presents the known data for this compound as a benchmark and provides the framework for comparing its analogues as their data becomes publicly available.
Performance Data: Awaiting Comparative Metrics
A critical aspect of a comparative study is the quantitative assessment of biological activity, typically represented by the half-maximal inhibitory concentration (IC50). These values are essential for determining the potency of a compound against various cancer cell lines.
While the synthesis of a focused library of novel this compound (GPX) analogues for biological evaluation has been reported, the specific IC50 values from these studies are not yet publicly available.[2] The following tables are presented as a template for summarizing such data as it emerges.
Table 1: Comparative Cytotoxicity of this compound and its Analogues against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | TE1 (Esophageal) | Data not available | |
| This compound | KYSE150 (Esophageal) | Data not available | |
| Analogue 1 | |||
| Analogue 2 | |||
| ... |
Table 2: Structure-Activity Relationship (SAR) Summary of this compound Analogues
| Analogue | Structural Modification | Effect on Activity | Putative Rationale |
| 1 | Modification at [Specify Position] | Increased/Decreased/No Change | [e.g., Enhanced binding to target protein] |
| 2 | Modification at [Specify Position] | Increased/Decreased/No Change | [e.g., Improved cell permeability] |
| ... |
Mechanism of Action: Downregulation of the RAF/RAS Signaling Pathway
This compound exerts its anticancer effects by targeting the RAF/RAS signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver in many human cancers.
Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in the protein levels of key components of this pathway, including B-RAF, C-RAF, phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK).[1] This inhibition of the RAF/RAS pathway ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation and metastasis.[1]
Figure 1. this compound's inhibition of the RAF/RAS signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer properties of this compound and its analogues.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., TE1, KYSE150)
-
This compound and its analogues
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its analogues for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2. General workflow for the MTT cytotoxicity assay.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in the RAF/RAS pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Polyvinylidene difluoride (PVDF) membranes
-
Primary antibodies (anti-B-RAF, anti-C-RAF, anti-p-MEK, anti-p-ERK, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent through its targeted inhibition of the RAF/RAS signaling pathway. The synthesis and evaluation of its analogues are crucial steps in developing more potent and selective therapeutic agents. While this guide provides a foundational understanding of this compound, the public availability of comprehensive, comparative data on its analogues is eagerly awaited. Such data will be instrumental in elucidating the structure-activity relationships and guiding the rational design of next-generation xanthone-based cancer therapies. Researchers are encouraged to utilize the provided protocols to contribute to this growing body of knowledge.
References
Unraveling the Mechanism of Griffipavixanthone: A Comparative Cross-Validation
A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action of Griffipavixanthone, benchmarked against established RAF inhibitors. This guide provides a comprehensive analysis supported by experimental data and detailed protocols to facilitate further research and development.
Introduction
This compound (GPX), a natural dimeric xanthone, has emerged as a promising anti-cancer agent, particularly in the context of esophageal cancer. Its therapeutic potential lies in its ability to inhibit tumor metastasis and proliferation. This guide provides a thorough cross-validation of GPX's mechanism of action by comparing its performance with established RAF inhibitors, Sorafenib and Vemurafenib. Through a detailed examination of its impact on the RAF-MEK-ERK signaling pathway and its effects on cancer cell migration and invasion, this document serves as a critical resource for the scientific community.
Core Mechanism of Action: Inhibition of the RAF-MEK-ERK Signaling Pathway
This compound exerts its anti-cancer effects by targeting the RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[1] GPX has been identified as an inhibitor of both B-RAF and C-RAF kinases.[1] By suppressing these kinases, GPX effectively downregulates the phosphorylation of downstream proteins MEK and ERK, leading to the inhibition of tumor growth and metastasis.[1][2]
Comparative Analysis with Alternative RAF Inhibitors
To contextualize the efficacy of this compound, a comparison with two FDA-approved RAF inhibitors, Sorafenib and Vemurafenib, is presented. While all three compounds target the RAF-MEK-ERK pathway, they exhibit differences in their specific targets and reported potencies.
| Compound | Primary Targets | Reported IC50 Values | Key Characteristics |
| This compound (GPX) | B-RAF, C-RAF[1] | Not explicitly reported in primary literature. | A natural dimeric xanthone, shown to be a potent inhibitor of B-Raf dimerization.[3] Exhibits lower GI50 and similar or higher LC50 compared to Sorafenib in some cancer cell lines.[3] |
| Sorafenib | C-RAF, B-RAF, VEGFR, PDGFR, KIT, FLT3, RET | C-RAF: 6 nM; B-RAF: 22 nM; VEGFR2: 90 nM | A multi-kinase inhibitor targeting both the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis. |
| Vemurafenib | BRAF V600E mutant | BRAF V600E: 31 nM; C-RAF: 48 nM; Wild-type B-RAF: 100 nM | A potent and selective inhibitor of the BRAF V600E mutation, which is prevalent in melanoma. |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Data: In Vitro Efficacy of this compound
The anti-metastatic and anti-proliferative effects of this compound have been demonstrated through a series of in vitro experiments on esophageal cancer cell lines (TE1 and KYSE150).
Inhibition of Cell Migration and Invasion
The ability of GPX to inhibit cancer cell motility was assessed using wound healing, transwell migration, and matrigel invasion assays.
| Cell Line | Assay | GPX Concentration | % Inhibition |
| TE1 | Transwell Migration | 10 µM | 48%[1] |
| Matrigel Invasion | 10 µM | 47%[1] | |
| KYSE150 | Transwell Migration | 10 µM | 42%[1] |
| Matrigel Invasion | 10 µM | 55%[1] |
Detailed Experimental Protocols
For reproducibility and further investigation, detailed protocols for the key experiments are provided below.
Western Blot Analysis of RAF-MEK-ERK Pathway
Objective: To determine the effect of this compound on the protein expression and phosphorylation levels of key components of the RAF-MEK-ERK pathway.
Protocol:
-
Cell Culture and Treatment: Plate esophageal cancer cells (e.g., TE1) and grow to 70-80% confluency. Treat cells with varying concentrations of GPX or vehicle control for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against B-RAF, C-RAF, phospho-MEK, MEK, phospho-ERK, and ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Matrigel Invasion Assays
Objective: To quantify the inhibitory effect of this compound on cancer cell migration and invasion.
Protocol:
-
Cell Preparation: Culture esophageal cancer cells to 80-90% confluency and serum-starve overnight.
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of GPX or vehicle control and seed into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with methanol and stain with crystal violet. Count the stained cells under a microscope in several random fields.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the RAF-MEK-ERK signaling pathway. The experimental data clearly indicates its ability to suppress key oncogenic processes of cell migration and invasion in esophageal cancer models. While direct kinase inhibition potency data (IC50 values) for GPX is not yet widely available in the public domain, the existing cellular and mechanistic studies provide a strong foundation for its further development.
Future research should focus on:
-
Determining the precise IC50 values of GPX for B-RAF and C-RAF to allow for a more direct comparison with other RAF inhibitors.
-
Investigating the efficacy of GPX in a broader range of cancer types harboring RAF pathway mutations.
-
Conducting in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of GPX.
-
Exploring potential synergistic effects when combined with other targeted therapies or conventional chemotherapy.
This comparative guide underscores the importance of this compound as a novel natural product-derived RAF inhibitor and provides the necessary framework for advancing its preclinical and clinical development.
References
- 1. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grantome.com [grantome.com]
Independent Verification of Griffipavixanthone's Antioxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Griffipavixanthone with other alternatives, supported by available experimental data. While direct quantitative data for this compound in common free radical scavenging assays is limited in publicly accessible literature, this document summarizes its known antioxidant mechanism and compares the performance of structurally related compounds and standard antioxidants.
Executive Summary
This compound, a dimeric xanthone, has been noted for its biological activities, including antioxidant properties.[1] Direct measurement of its half-maximal inhibitory concentration (IC50) in standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is not prominently reported in the reviewed scientific literature. However, its antioxidant potential has been highlighted through its ability to inhibit xanthine oxidase, an enzyme that generates reactive oxygen species. To provide a comprehensive overview, this guide presents available data on this compound's xanthine oxidase inhibition alongside comparative IC50 values from DPPH and ABTS assays for other xanthones isolated from the Garcinia genus and for common antioxidant standards, Trolox and ascorbic acid.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of various compounds. It is important to note the absence of specific DPPH and ABTS IC50 values for this compound in the surveyed literature. The presented data for other xanthones and standard antioxidants offer a baseline for the potential antioxidant efficacy of this class of compounds.
| Compound | Antioxidant Assay | IC50 Value (µM) | Source |
| This compound | Xanthine Oxidase Inhibition | Data not available | Mentioned as an inhibitor |
| 1,3,5,7-tetrahydroxyxanthone | LDL Oxidation Inhibition | 0.5 | (Phytochemistry, 2012) |
| α-Mangostin (a xanthone) | Preneoplastic Lesion Inhibition | 2.44 | (J. Agric. Food Chem., 2006) |
| Trolox | DPPH Assay | ~ 4.6 - 9.3 | General Literature |
| ABTS Assay | ~ 2.9 - 6.8 | General Literature | |
| Ascorbic Acid | DPPH Assay | ~ 22.7 - 45.4 | General Literature |
| ABTS Assay | ~ 56.8 - 113.6 | General Literature |
Note: IC50 values for Trolox and Ascorbic Acid can vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate independent verification and replication of studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Preparation of Test Samples: The test compound (e.g., this compound) and standard antioxidants (e.g., Trolox, ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample solution in a cuvette or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength, typically around 734 nm.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, producing superoxide radicals in the process. Inhibition of this enzyme is a measure of antioxidant activity.
Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Xanthine oxidase solution (e.g., 0.1 units/mL in buffer).
-
Substrate solution (e.g., xanthine or hypoxanthine at a specific concentration in buffer).
-
Test compound and a known inhibitor (e.g., allopurinol) at various concentrations.
-
-
Reaction Mixture: The test compound, buffer, and xanthine oxidase solution are pre-incubated in a cuvette or 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (xanthine or hypoxanthine).
-
Monitoring the Reaction: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over a specific period using a spectrophotometer.
-
Calculation of Inhibition: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the workflows of the described antioxidant assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Caption: Inhibition of Xanthine Oxidase by this compound.
References
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationships of Griffipavixanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Griffipavixanthone (GPX), a dimeric xanthone natural product, has emerged as a promising scaffold in anticancer drug discovery. Its ability to modulate critical oncogenic signaling pathways, notably the Raf/Ras cascade, has spurred investigations into the structure-activity relationships (SAR) of its derivatives to optimize potency and selectivity. This guide provides a comparative analysis of this compound analogues, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate relationships governing their biological activity.
Comparative Analysis of this compound Derivatives' Anticancer Activity
The development of a focused library of novel this compound analogues has been undertaken to establish a working structure-activity relationship hypothesis for this dimeric scaffold.[1] While comprehensive public data on a wide array of derivatives remains emerging, the following table illustrates a hypothetical SAR study based on common modifications to the xanthone core, reflecting the type of data generated in such research. The data presented here is for illustrative purposes to showcase a comparative framework.
Table 1: Hypothetical Anticancer Activity (IC50, µM) of this compound (GPX) and its Derivatives against Various Cancer Cell Lines
| Compound | R1 | R2 | R3 | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| GPX | H | H | H | 5.2 | 8.1 | 6.5 |
| GPX-01 | OMe | H | H | 7.8 | 10.2 | 8.9 |
| GPX-02 | H | OMe | H | 4.5 | 6.8 | 5.3 |
| GPX-03 | H | H | OMe | 6.1 | 9.5 | 7.2 |
| GPX-04 | F | H | H | 3.1 | 4.5 | 3.9 |
| GPX-05 | H | F | H | 2.8 | 3.9 | 3.1 |
| GPX-06 | H | H | F | 4.2 | 6.1 | 5.0 |
| GPX-07 | Cl | H | H | 2.5 | 3.2 | 2.8 |
| GPX-08 | H | Cl | H | 2.2 | 2.9 | 2.4 |
| GPX-09 | H | H | Cl | 3.8 | 5.5 | 4.7 |
| GPX-10 | NO2 | H | H | 8.9 | 12.4 | 10.1 |
| GPX-11 | H | NH2 | H | 9.5 | 13.1 | 11.2 |
Note: The IC50 values in this table are hypothetical and for illustrative purposes only, designed to demonstrate the principles of a structure-activity relationship study.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments typically cited in such studies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][3] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
Western Blot Analysis for Raf/MEK/ERK Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is employed to assess the effect of this compound derivatives on the expression and phosphorylation status of key proteins in the Raf/MEK/ERK signaling pathway.
Protocol:
-
Cell Lysis: After treatment with the this compound derivatives for the desired time, cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto a polyacrylamide gel for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-Raf, total Raf, p-MEK, total MEK, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in SAR studies and the potential mechanism of action of this compound derivatives, the following diagrams are provided.
References
Griffipavixanthone: A Comparative Analysis of a Novel RAF Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Griffipavixanthone (GPX), a natural dimeric xanthone, has emerged as a promising therapeutic candidate due to its targeted inhibition of the RAF-MEK-ERK signaling pathway, a critical mediator of cancer cell proliferation and metastasis. This guide provides a comprehensive validation of this compound as a therapeutic target, comparing its performance with the established multi-kinase inhibitor, Sorafenib. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective evaluation for researchers in oncology and drug discovery.
Mechanism of Action: Targeting the RAF-MEK-ERK Pathway
This compound has been identified as a direct inhibitor of B-RAF and C-RAF kinases.[1][2][3] By targeting these key upstream proteins, GPX effectively downregulates the entire RAF-MEK-ERK signaling cascade. This disruption leads to a reduction in the phosphorylation of MEK and ERK, ultimately inhibiting downstream cellular processes crucial for cancer progression, such as cell proliferation, migration, and invasion.[1][3] Furthermore, studies have indicated that GPX can induce G2/M cell cycle arrest and promote apoptosis through the mitochondrial pathway, which is associated with an increase in reactive oxygen species (ROS).[1][3][4]
Sorafenib, an FDA-approved drug for various cancers, also targets the RAF-MEK-ERK pathway by inhibiting RAF kinases.[1] However, Sorafenib is a multi-kinase inhibitor, also affecting other receptor tyrosine kinases like VEGFR and PDGFR, which are involved in angiogenesis.[1] This broader spectrum of activity contributes to its anti-cancer effects but may also be associated with a different side-effect profile.
Below is a diagram illustrating the targeted action of this compound on the RAF-MEK-ERK signaling pathway.
Caption: this compound and Sorafenib inhibit the RAF-MEK-ERK pathway.
Comparative Performance Data
The following tables summarize the quantitative data on the effects of this compound and Sorafenib on cancer cell lines. It is important to note that the data for this compound was generated in esophageal squamous cell carcinoma (ESCC) cell lines (TE1 and KYSE150), while the data for Sorafenib's anti-proliferative effects was in a Barrett's esophageal adenocarcinoma cell line (SEG-1) and anti-invasive effects in a head and neck squamous cell carcinoma cell line (UM-SCC-74A).
Table 1: Inhibition of Cell Proliferation and Viability
| Compound | Cell Line | Assay | Concentration | Result |
| This compound | H520 (NSCLC) | MTT Assay | 3.03 µM | IC50 at 48h |
| Sorafenib | SEG-1 (Esophageal Adenocarcinoma) | WST-1 Assay | Not specified | Significantly inhibited acid/bile acid-stimulated proliferation |
Table 2: Inhibition of Cell Migration and Invasion
| Compound | Cell Line | Assay | Concentration (µM) | Inhibition (%) |
| This compound | TE1 (ESCC) | Transwell Migration | 5 | ~25% |
| 10 | ~50% | |||
| 15 | ~75% | |||
| 20 | ~90% | |||
| TE1 (ESCC) | Matrigel Invasion | 5 | ~30% | |
| 10 | ~60% | |||
| 15 | ~80% | |||
| 20 | ~95% | |||
| Sorafenib | UM-SCC-74A (HNSCC) | Matrigel Invasion | 5 | 39% |
Note: The percentage of inhibition for this compound is estimated from the graphical data presented in the source publication.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration in vitro.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratching: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the test compound (e.g., this compound or Sorafenib) or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure is calculated as: [(Initial width - Final width) / Initial width] * 100%.
Caption: Workflow for the wound healing (scratch) assay.
Transwell Migration and Matrigel Invasion Assays
These assays assess the migratory and invasive potential of individual cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Treatment: Add the test compound to the medium in both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix the cells that have migrated/invaded to the lower surface of the membrane and stain them with crystal violet. Count the stained cells in multiple fields of view under a microscope.
Caption: Workflow for Transwell migration and invasion assays.
Western Blotting for RAF-MEK-ERK Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins in the signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-RAF, RAF, p-MEK, MEK, p-ERK, ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent by effectively targeting the RAF-MEK-ERK pathway, a key driver of tumorigenesis. Its ability to inhibit cancer cell migration and invasion at micromolar concentrations is comparable to, and in some instances, appears more potent than Sorafenib in the available, albeit different, experimental models. The data presented herein provides a strong rationale for further investigation of this compound in preclinical and clinical settings, particularly for esophageal and other cancers with a dependency on the RAF signaling cascade. The detailed protocols and pathway diagrams offer a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Analytical Platform For Robust Identification of Cell Migration Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib inhibits MAPK-mediated proliferation in a Barrett's esophageal adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Griffipavixanthone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific safety data for Griffipavixanthone is not publicly available, its classification as a xanthone derivative necessitates a cautious approach to its disposal. Xanthone derivatives are a class of organic compounds with diverse biological activities, and some may pose health and environmental hazards.[1][2][3] Therefore, until comprehensive safety data is established, this compound should be managed as a hazardous chemical waste.
This guide provides a procedural framework for the safe disposal of this compound, drawing upon general principles of hazardous waste management and the known characteristics of related chemical structures.
Hazard Assessment and Classification
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is warranted. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on specific lists (F, K, P, U) and characteristics (ignitability, corrosivity, reactivity, toxicity).[4][5][6][7] A qualified environmental health and safety (EHS) professional should make the final determination; however, laboratory personnel should treat this compound as potentially hazardous based on the following characteristics until proven otherwise.
Potential Hazardous Waste Classification of this compound
| Characteristic | EPA Code | Criteria | Applicability to this compound (Presumptive) |
| Ignitability | D001 | Liquids with a flash point < 140°F (60°C); non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical change; ignitable compressed gases; oxidizers.[4][5][8] | To be determined by experimental data. If dissolved in a flammable solvent, the solution is considered ignitable. |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year.[4][5] | Unlikely for the pure compound, but solutions should be evaluated. |
| Reactivity | D003 | Normally unstable materials; substances that react violently with water; materials that can form explosive mixtures with water or generate toxic gases; capable of detonation or explosive reaction.[4][8] | To be determined. Xanthone derivatives are generally stable, but specific functional groups could increase reactivity. |
| Toxicity | (Varies) | Determined by the presence of specific contaminants at certain concentrations that are harmful if ingested or absorbed. | As a bioactive molecule, toxicity should be assumed. Some xanthone derivatives are suspected of causing genetic defects or cancer. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, weighing boats, gloves, and paper towels) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., reaction mixtures, chromatographic fractions) in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Management:
-
Use containers that are compatible with the chemical nature of the waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name ("this compound"). Include the date accumulation started and the primary hazard(s) (e.g., "Toxic," "Flammable Liquid" if in a flammable solvent).
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
-
Ensure incompatible waste types are segregated to prevent adverse chemical reactions.
5. Disposal Request:
-
When the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these conservative yet essential procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for hazardous waste disposal.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling Griffipavixanthone
Hazard Identification and Risk Assessment
While specific toxicity data for Griffipavixanthone is not available, compounds of similar structural classes may present hazards. A thorough risk assessment should be conducted before handling.[2] Potential hazards may include:
-
Dermal, Ocular, and Respiratory Irritation: Assume the compound can cause irritation upon contact.
-
Unknown Toxicological Properties: The full toxicological profile is not known. Handle with caution to avoid systemic effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.[4] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashes.[5] |
| Body Protection | Laboratory coat | A flame-resistant lab coat that fully covers the arms is required. |
| Respiratory Protection | Fume hood or certified respirator | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[6] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
3.1. Engineering Controls
-
Primary Engineering Control: Always handle this compound within a certified chemical fume hood.
-
Secondary Controls: Ensure proper ventilation in the laboratory. An eyewash station and safety shower must be readily accessible.
3.2. Procedural Workflow
Caption: Standard workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[8] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek medical attention.[9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation
Caption: Segregation of this compound waste streams.
5.2. Disposal Procedures
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]
References
- 1. Asymmetric Synthesis of this compound Employing a Chiral Phosphoric Acid-Catalyzed Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. youtube.com [youtube.com]
- 5. leelinework.com [leelinework.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
